1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminonaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,22H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXQCPGXQVQHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929912 | |
| Record name | 2'-Amino-1,1'-binaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137848-29-4, 134532-03-9, 137848-28-3 | |
| Record name | (-)-2′-Amino-1,1′-binaphthalen-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137848-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-2′-hydroxy-1,1′-binaphthyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134532-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Amino-1,1'-binaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (S)-(-)-2'-Amino-[1,1'-binaphthalen]-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y5S695XXC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol
Abstract: This technical document provides a comprehensive overview of the synthesis and characterization of the binaphthyl compound, 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, also known as NOBIN. Due to the limited availability of direct experimental protocols in published literature, this guide presents a proposed synthetic route based on established oxidative coupling methodologies. Furthermore, it details the predicted analytical and spectroscopic characteristics of the target compound, derived from data on structurally analogous molecules. This paper is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a foundational guide for the preparation and identification of this and similar binaphthyl derivatives.
Introduction
This compound is a chiral organic compound belonging to the class of binaphthyls. Its structure, featuring both a hydroxyl and an amino functional group on adjacent naphthalene ring systems, makes it an interesting candidate for applications in catalysis, particularly as a chiral ligand in asymmetric synthesis, and as a scaffold in medicinal chemistry. The rigid binaphthyl backbone and the presence of versatile functional groups allow for potential coordination with metal centers and the formation of hydrogen bonds, which are key features for molecular recognition and catalytic activity.
This guide outlines a plausible and detailed methodology for the synthesis of this compound and provides a comprehensive set of predicted characterization data to aid researchers in its identification and quality control.
Proposed Synthesis of this compound
The synthesis of this compound can be hypothetically achieved through an oxidative cross-coupling reaction. This approach is based on the well-established methods for the oxidative homo-coupling of 2-naphthols to form BINOL (1,1'-bi-2-naphthol) derivatives, which often utilize metal catalysts such as copper or iron complexes. In this proposed route, a cross-coupling between 2-naphthol and 2-amino-1-naphthalenol would yield the desired product.
Proposed Reaction Scheme
The proposed reaction involves the equimolar reaction of 2-naphthol and 2-amino-1-naphthalenol in the presence of a copper(II) catalyst and a suitable base, with air or oxygen as the oxidant.
Starting Materials:
-
2-Naphthol
-
2-Amino-1-naphthalenol
-
Copper(II) chloride (CuCl₂)
-
A chiral diamine ligand (e.g., (–)-Sparteine) for potential asymmetric induction
-
A suitable solvent (e.g., Dichloromethane)
Detailed Experimental Protocol (Proposed)
-
Catalyst Preparation: In a round-bottom flask, dissolve copper(II) chloride (0.05 mmol) and (–)-sparteine (0.06 mmol) in 10 mL of dichloromethane. Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: To the catalyst solution, add 2-naphthol (1.0 mmol) and 2-amino-1-naphthalenol (1.0 mmol).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature under an air atmosphere (or bubble oxygen through the solution) for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 20 mL of 1 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to isolate this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Proposed Synthesis Workflow
Predicted Characterization of this compound
The following tables summarize the predicted physical and spectroscopic properties of the target compound. These predictions are based on data from structurally similar binaphthyl compounds and general principles of spectroscopic interpretation.
Physical and Molecular Properties
| Property | Predicted Value |
| IUPAC Name | This compound |
| Molecular Formula | C₂₀H₁₅NO |
| Molecular Weight | 285.34 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 190-200 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in chlorinated solvents; insoluble in water and hexanes. |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) (Predicted for a 400 MHz spectrometer, in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.5 - 10.5 | br s | 1H | -OH (phenolic) |
| 7.0 - 8.2 | m | 12H | Ar-H (naphthalene rings) |
| 5.0 - 6.0 | br s | 2H | -NH₂ (amino) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) (Predicted for a 100 MHz spectrometer, in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 150 - 155 | C-OH |
| 140 - 145 | C-NH₂ |
| 110 - 135 | Aromatic C-H and quaternary C |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3600 | O-H stretch (phenolic, broad) |
| 3300 - 3500 | N-H stretch (amine, two bands) |
| 3000 - 3100 | Aromatic C-H stretch |
| 1600 - 1620 | C=C stretch (aromatic) |
| 1500 - 1520 | N-H bend |
| 1200 - 1250 | C-O stretch (phenolic) |
| 1300 - 1350 | C-N stretch |
Mass Spectrometry (MS)
| Technique | Predicted m/z |
| ESI-MS (+) | [M+H]⁺ = 286.12 |
Characterization Workflow
An In-depth Technical Guide to 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol (NOBIN)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, commonly known as NOBIN, is a chiral organic compound that has garnered interest in the field of asymmetric catalysis. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and methods for its purification and characterization. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.
Chemical and Physical Properties
This compound is a non-symmetrically substituted 1,1'-binaphthyl derivative. Its structure, featuring both an amino and a hydroxyl group on adjacent naphthalene rings, imparts specific chirality and reactivity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | NOBIN, 2-Amino-2'-hydroxy-1,1'-binaphthyl | [1][2] |
| CAS Number | 134532-03-9 (racemic), 137848-28-3 (R-enantiomer), 137848-29-4 (S-enantiomer) | [1] |
| Molecular Formula | C₂₀H₁₅NO | [1] |
| Molecular Weight | 285.34 g/mol | [3] |
| Melting Point | 171-175 °C ((S)-enantiomer) | [4] |
| Boiling Point | 471.5±30.0 °C (Predicted) | [3] |
| Solubility | Soluble in methanol, toluene, acetone, ethyl acetate | [5] |
| pKa | 8.90±0.50 (Predicted) | [3] |
| Appearance | White to off-white solid/crystals | [3] |
Synthesis
The synthesis of racemic this compound is achieved through the oxidative cross-coupling of 2-aminonaphthalene and 2-naphthol. The following protocol is adapted from the work of Smrcina, Vyskocil, and coworkers (1996).[5]
Experimental Protocol: Synthesis of Racemic NOBIN
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Benzylamine
-
2-Aminonaphthalene
-
2-Naphthol
-
Methanol (degassed)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Aqueous Ammonia
-
Toluene
Procedure:
-
Preparation of the Catalyst: In a suitable flask, dissolve copper(II) chloride dihydrate (50 g, 0.3 mol) in degassed methanol (250 ml). To this, add a solution of benzylamine (128.6 g, 1.2 mol) in degassed methanol (250 ml). Purge the resulting solution with argon for 5 minutes.
-
Coupling Reaction: In a separate large flask, dissolve a mixture of 2-aminonaphthalene (14.3 g, 0.1 mol) and 2-naphthol (14.4 g, 0.1 mol) in degassed methanol (1 L). Add the catalyst solution to this mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature for 48 hours under an argon atmosphere.
-
Work-up:
-
Acidify the mixture with concentrated HCl (150 ml) and stir for 10 minutes.
-
Add concentrated aqueous ammonia (200 ml).
-
Pour the entire mixture into water (4.5 L).
-
Collect the resulting precipitate by suction filtration and wash with methanol (100 ml).
-
Air-dry the crude product. This procedure can be repeated to scale up the production.[5]
-
Synthesis Workflow
Caption: Workflow for the synthesis of racemic NOBIN.
Purification
The crude product from the synthesis contains byproducts, primarily 2,2'-diamino-1,1'-binaphthyl and 1,1'-bi-2-naphthol (BINOL). A multi-step purification process is required to isolate pure racemic NOBIN.[5]
Experimental Protocol: Purification of Racemic NOBIN
-
Removal of 2,2'-diamino-1,1'-binaphthyl:
-
Suspend the crude NOBIN in methanol.
-
Add a 20% solution of KOH in methanol and stir at room temperature for 5 hours.
-
Filter the mixture through celite and wash the solid with methanol.
-
Pour the filtrate into a vigorously stirred 15% aqueous HCl solution.
-
Neutralize the resulting suspension to pH ≈ 8 with concentrated aqueous ammonia.
-
Collect the precipitate by suction filtration and wash with methanol. Air-dry the solid.[5]
-
-
Removal of BINOL:
-
Dissolve the product from the previous step in a mixture of ethanol and concentrated HCl.
-
Add water and extract the solution with toluene (3 x 1 L).
-
Pour the aqueous phase into a mixture of water and concentrated aqueous ammonia.
-
Collect the resulting precipitate by suction filtration.[5]
-
-
Crystallization:
-
Reflux the purified NOBIN in toluene for 30 minutes and filter the hot solution.
-
Allow the filtrate to cool to room temperature to obtain pure, crystalline racemic NOBIN.
-
Concentrate the mother liquor to obtain a second crop of crystals.[5]
-
Purification Workflow
References
An In-depth Technical Guide to the Formation of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol (NOBIN)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, a chiral organic compound also known as 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN). This N,O-biaryl compound is a valuable ligand and catalyst in asymmetric synthesis.[1]
Core Reaction: Oxidative Cross-Coupling
The formation of this compound is achieved through an oxidative cross-coupling reaction of 2-naphthol and 2-naphthylamine. This reaction is typically catalyzed by a transition metal salt, with iron(III) chloride (FeCl₃) being a common and effective catalyst.[1] The reaction selectively forms the C-C bond between the C1 position of 2-naphthylamine and the C1 position of 2-naphthol.
Proposed Reaction Mechanism
The FeCl₃-catalyzed oxidative cross-coupling is postulated to proceed through a catalytic cycle involving a ternary complex. This complex brings together the iron catalyst, the two coupling partners (2-naphthol and 2-naphthylamine), and an oxidant.[1] The key step is the oxidative coupling within this complex. While a detailed mechanistic study for this specific reaction is ongoing, a plausible pathway based on related oxidative couplings of phenols is outlined below.
Key Steps in the Proposed Mechanism:
-
Ligand Exchange: 2-naphthol and 2-naphthylamine coordinate to the Fe(III) center, displacing other ligands.
-
Formation of a Ternary Complex: An oxidant, such as di-tert-butyl peroxide, coordinates to the iron center, forming a ternary complex with the two naphthyl substrates.
-
Electron Transfer and Radical Formation: Single electron transfer (SET) from the coordinated naphthol and/or naphthylamine to the iron(III) center, facilitated by the oxidant, generates radical species.
-
C-C Bond Formation: Intramolecular coupling of the generated radicals within the coordination sphere of the iron complex forms the C-C bond of the NOBIN backbone.
-
Rearomatization and Catalyst Regeneration: The coupled product is released, and the iron catalyst is regenerated to complete the catalytic cycle.
Caption: Proposed mechanism for the formation of NOBIN.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of racemic this compound (NOBIN) via FeCl₃-catalyzed oxidative cross-coupling.
| Parameter | Value | Reference |
| Yield | 82% | [1] |
| Reactant Ratio (2-naphthol:2-naphthylamine) | 1.5 : 1 | [1] |
| Catalyst Loading (FeCl₃) | 10 mol % | [1] |
| Oxidant | di-tert-butyl peroxide (t-BuOOt-Bu) | [1] |
| Solvent | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | Not specified | [1] |
Experimental Protocols
Synthesis of Racemic this compound (NOBIN)[1]
Materials:
-
2-Naphthol
-
2-Aminonaphthalene
-
Iron(III) chloride (FeCl₃)
-
di-tert-butyl peroxide (t-BuOOt-Bu)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-naphthol (1.5 equivalents) and 2-aminonaphthalene (1 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is added iron(III) chloride (10 mol %).
-
Di-tert-butyl peroxide (1.5 equivalents) is then added to the mixture.
-
The reaction is stirred at room temperature.
-
Upon completion of the reaction (monitored by TLC), the reaction mixture is purified by column chromatography on silica gel.
-
The product is eluted using a mixture of hexane and ethyl acetate (90:10) to afford this compound as a pale brown solid.
Caption: Workflow for the synthesis of NOBIN.
Spectroscopic Data
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
¹H NMR (400 MHz, CDCl₃): δ 7.93 (d, J = 8.8 Hz, 1H), 7.89 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 8.6 Hz, 1H), 7.81 (dd, J = 7.4, 1.9 Hz, 1H), 7.39 (d, J = 8.9 Hz, 1H), 7.33 – 7.38 (m, 1H), 7.20 – 7.30 (m, 3H), 7.16 – 7.20 (m, 1H), 7.13 (d, J = 8.8 Hz, 1H), 7.03 – 7.08 (m, 1H).[1]
¹³C{¹H} NMR (100 MHz, CDCl₃): δ 151.9, 143.8, 134.2, 133.3, 130.7, 130.5, 129.6, 128.4 (3C), 127.4, 127.1, 124.7, 123.9, 123.8, 122.9, 118.3, 117.8, 114.4, 108.7.[1]
This guide provides a foundational understanding for researchers interested in the synthesis and application of this compound. For further details on the mechanistic intricacies and applications in asymmetric catalysis, the cited literature should be consulted.
References
Tautomerism in Aminonaphthol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical phenomenon in the study and development of aminonaphthol derivatives. These compounds, possessing both amino and hydroxyl functional groups on a naphthalene scaffold, can exist in various tautomeric forms, primarily keto-enol and imine-enamine tautomers. The position of this equilibrium is highly sensitive to the molecular structure and the surrounding environment, including solvent polarity, pH, and temperature. Understanding and controlling the tautomeric preference of aminonaphthol derivatives is paramount in drug discovery and development, as different tautomers can exhibit distinct pharmacological, toxicological, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core principles of tautomerism in aminonaphthol derivatives, detailed experimental and computational methodologies for their characterization, and a discussion of their implications in biological systems.
Introduction to Tautomerism in Aminonaphthol Derivatives
Aminonaphthol derivatives are characterized by the presence of both an amino (-NH2) and a hydroxyl (-OH) group on a naphthalene ring system. This arrangement gives rise to the possibility of two primary types of prototropic tautomerism: keto-enol and imine-enamine tautomerism.
-
Keto-Enol Tautomerism: This involves the migration of a proton between a hydroxyl group and a carbon atom, with a concurrent shift of a double bond. In aminonaphthols, the naphthol ring can exist in equilibrium between the enol (hydroxyl) form and a keto (oxo) form. For instance, 1-amino-2-naphthol can theoretically exist in equilibrium with its keto tautomer, 1-amino-1,2-dihydronaphthalen-2-one.
-
Imine-Enamine Tautomerism: This type of tautomerism involves the migration of a proton from a carbon atom alpha to an imine C=N bond to the nitrogen atom, resulting in an enamine C=C-N structure.[1] For aminonaphthol derivatives, particularly those where the amino group is positioned to form an imine-like structure in a tautomeric form (e.g., 4-amino-1-naphthol), an equilibrium between an imine and an enamine form can be established.[1][2]
The relative stability of these tautomers is influenced by several factors, including:
-
Aromaticity: The enol form often preserves the aromaticity of the naphthalene ring system, which is a significant stabilizing factor.[3]
-
Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds between the amino and hydroxyl groups or their tautomeric counterparts can stabilize specific forms.[4]
-
Solvent Effects: The polarity of the solvent can significantly influence the tautomeric equilibrium. Polar solvents may favor more polar tautomers, while nonpolar solvents may favor less polar, intramolecularly hydrogen-bonded forms.[5]
-
pH: The protonation state of the amino and hydroxyl groups is pH-dependent, which in turn affects the tautomeric equilibrium.
The interplay of these factors determines the predominant tautomeric form in a given environment, which has profound implications for the molecule's biological activity.
Quantitative Analysis of Tautomeric Equilibria
The quantitative determination of the ratio of tautomers at equilibrium is crucial for understanding the structure-activity relationship of aminonaphthol derivatives. This is typically expressed as the equilibrium constant, KT. Due to the limited availability of specific quantitative data for aminonaphthol derivatives in the literature, the following tables present illustrative data from closely related naphthaldehyde Schiff base systems to demonstrate how such data is structured and the influence of various factors.
Table 1: Illustrative Tautomeric Ratios of a Naphthaldehyde Schiff Base Analogue in Various Solvents
| Solvent | Dielectric Constant (ε) | % Keto Tautomer (Illustrative) | % Enol Tautomer (Illustrative) | KT ([Enol]/[Keto]) (Illustrative) |
| Cyclohexane | 2.0 | 30 | 70 | 2.33 |
| Chloroform | 4.8 | 45 | 55 | 1.22 |
| Acetone | 20.7 | 60 | 40 | 0.67 |
| Ethanol | 24.6 | 75 | 25 | 0.33 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 85 | 15 | 0.18 |
Data in this table is representative and adapted from studies on related naphthaldehyde derivatives to illustrate solvent effects. Actual values for specific aminonaphthol derivatives will vary.
Table 2: Illustrative Gibbs Free Energy Differences for Tautomeric Equilibria from Computational Studies
| Tautomer Pair | Environment | ΔG (kcal/mol) (Illustrative) | Predominant Tautomer (Illustrative) |
| 1-Amino-2-naphthol (Enol) vs. Keto form | Gas Phase | -5.8 | Enol |
| 1-Amino-2-naphthol (Enol) vs. Keto form | Water | -4.2 | Enol |
| 4-Amino-1-naphthol (Enamine) vs. Imine form | Gas Phase | +2.1 | Imine |
| 4-Amino-1-naphthol (Enamine) vs. Imine form | DMSO | +1.5 | Imine |
Data in this table is hypothetical and for illustrative purposes to show how computational results on the relative stability of tautomers are presented.
Experimental and Computational Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the direct observation and quantification of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[6]
Protocol for ¹H NMR Analysis of Tautomeric Equilibrium:
-
Sample Preparation: Dissolve a precisely weighed amount of the aminonaphthol derivative (e.g., 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final volume of 0.5-0.7 mL in an NMR tube.
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum at a constant, known temperature (e.g., 298 K) using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) to allow for full magnetization recovery for accurate integration.
-
-
Spectral Analysis:
-
Identify distinct signals corresponding to each tautomer. For example, the vinylic proton of an enol tautomer will have a different chemical shift than the corresponding aliphatic protons of the keto tautomer.
-
Carefully integrate the area under the non-overlapping peaks that are unique to each tautomer.
-
-
Quantification:
-
Calculate the molar ratio of the tautomers from the integral values, correcting for the number of protons giving rise to each signal.
-
The equilibrium constant, KT, is calculated as the ratio of the concentrations of the two tautomers: KT = [Tautomer A] / [Tautomer B].
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to determine the tautomeric equilibrium constant if the individual tautomers have distinct absorption spectra.
Protocol for UV-Vis Spectroscopic Determination of Tautomeric Equilibrium:
-
Sample Preparation: Prepare a stock solution of the aminonaphthol derivative in the solvent of interest at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Data Acquisition:
-
Acquire the UV-Vis absorption spectrum of the solution over a relevant wavelength range (e.g., 200-600 nm) using a dual-beam spectrophotometer.
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) characteristic of each tautomer. This often requires the use of "locked" derivatives (e.g., O-methylated for the enol form and N-alkylated for the imine form) to obtain the pure spectra of each tautomer.
-
Using the Beer-Lambert law (A = εbc), and the molar extinction coefficients (ε) of the pure tautomers at a wavelength where both absorb, the concentration of each tautomer in the equilibrium mixture can be determined.
-
The equilibrium constant, KT, is then calculated from the ratio of the concentrations.
-
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.
Protocol for DFT Calculation of Tautomer Stability:
-
Structure Preparation: Build the 3D structures of all possible tautomers of the aminonaphthol derivative using a molecular modeling software.
-
Geometry Optimization:
-
Perform a full geometry optimization for each tautomer in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Confirm that the optimized structures correspond to true energy minima by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
Solvation Effects: To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) during the geometry optimization and energy calculations.
-
Energy Calculation:
-
Calculate the electronic energies and thermal corrections to obtain the Gibbs free energies (G) for each tautomer in the gas phase and in the chosen solvent.
-
-
Data Analysis:
-
Calculate the relative Gibbs free energy (ΔG) between the tautomers: ΔG = GTautomer A - GTautomer B.
-
The tautomeric equilibrium constant (KT) can be calculated from ΔG using the equation: ΔG = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin.
-
Visualization of Tautomeric Equilibria and Biological Relevance
The ability to visualize the complex relationships in tautomerism and its biological implications is crucial for a deeper understanding.
Caption: Keto-enol tautomerism of 1-amino-2-naphthol.
Caption: Imine-enamine tautomerism of 4-amino-1-naphthol.
Biological Significance and Drug Development
The tautomeric state of an aminonaphthol derivative can dramatically alter its biological activity. Different tautomers possess distinct shapes, hydrogen bonding capabilities, and electronic properties, leading to differential binding affinities for biological targets such as enzymes and receptors.[7]
For instance, one tautomer might fit perfectly into the active site of an enzyme, acting as a potent inhibitor, while another tautomer may be inactive. The interconversion between tautomers can therefore act as a molecular switch, modulating the compound's pharmacological effect.
Caption: Tautomer-specific enzyme inhibition.
Drug Metabolism
The metabolic fate of a drug can also be influenced by its tautomeric form. Phase I and Phase II metabolic enzymes may selectively recognize and process one tautomer over another, leading to different metabolic profiles and clearance rates.[8] Understanding the tautomeric equilibrium is therefore essential for predicting a drug's pharmacokinetic properties.
Caption: Hypothetical metabolic pathway of an aminonaphthol drug.
Conclusion
The tautomerism of aminonaphthol derivatives is a multifaceted phenomenon with significant implications for their application in medicinal chemistry and drug development. The prevalence of a particular tautomer is a delicate balance of structural and environmental factors. A thorough understanding and characterization of these tautomeric equilibria are essential for the rational design of aminonaphthol-based therapeutic agents with optimized efficacy, selectivity, and pharmacokinetic properties. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to investigate and harness the tautomeric behavior of this important class of compounds. Further research to generate specific quantitative data for a wide range of aminonaphthol derivatives will be invaluable to the scientific community.
References
- 1. cores.research.asu.edu [cores.research.asu.edu]
- 2. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 3. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Computational Analysis of the Electronic Structure of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol: A Technical Overview
Disclaimer: As of the latest literature surveys, specific computational studies on the electronic structure of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol are not publicly available. This technical guide, therefore, presents a representative computational analysis based on established methodologies and data from closely related aminonaphthol derivatives and Betti bases. The protocols and expected outcomes detailed herein are based on analogous systems and provide a framework for a dedicated computational study of the title compound.
Introduction
This compound is a complex aromatic system belonging to the class of aminonaphthols, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in optoelectronics.[1][2][3] Understanding the electronic structure of this molecule is crucial for elucidating its reactivity, stability, and potential biological and physical properties. Computational quantum chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the electronic properties of such complex organic molecules.[4]
This guide outlines the standard computational protocols used to study the electronic structure of aminonaphthol derivatives and presents the expected data in a structured format. The methodologies described are based on common practices in the field for similar molecular systems.[5][6]
Computational Methodology
The electronic structure of aminonaphthol derivatives is typically investigated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. These methods offer a good balance between computational cost and accuracy for molecules of this size.
Geometry Optimization and Frequency Calculations
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.
-
Theoretical Level: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.[5][7]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is commonly employed to provide a good description of the electronic distribution, including polarization and diffuse functions.[5]
-
Solvent Effects: To simulate a more realistic environment, solvent effects can be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
The workflow for this initial stage of the computational study can be visualized as follows:
Caption: Workflow for Geometry Optimization.
Electronic Structure Analysis
Once the optimized geometry is obtained, a detailed analysis of the electronic structure is performed. This involves calculating several key properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge transfer, and the delocalization of electron density.
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[6]
The logical relationship for deriving these properties is illustrated below:
Caption: Electronic Structure Analysis Workflow.
Expected Quantitative Data
Based on studies of analogous aminonaphthol compounds, the following tables summarize the types of quantitative data that would be expected from a computational study of this compound. The values presented are hypothetical and for illustrative purposes only.
Table 1: Frontier Molecular Orbital Energies and Related Properties
| Parameter | Value (eV) | Description |
| EHOMO | -5.2 to -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 2.7 to 3.5 | ΔE = ELUMO - EHOMO |
| Ionization Potential (I) | 5.2 to 5.8 | I ≈ -EHOMO |
| Electron Affinity (A) | 1.8 to 2.5 | A ≈ -ELUMO |
Table 2: Calculated Global Reactivity Descriptors
| Parameter | Formula | Expected Value Range |
| Chemical Hardness (η) | (I - A) / 2 | 1.35 to 1.75 eV |
| Chemical Softness (S) | 1 / (2η) | 0.28 to 0.37 eV-1 |
| Electronegativity (χ) | (I + A) / 2 | 3.5 to 4.15 eV |
| Electrophilicity Index (ω) | χ2 / (2η) | 3.5 to 6.0 eV |
Conclusion
While specific experimental or computational data for this compound is currently lacking in the scientific literature, the computational methodologies outlined in this guide provide a robust framework for its investigation. A thorough DFT and TD-DFT study would yield valuable insights into its electronic properties, reactivity, and spectroscopic behavior. Such a study would be a significant contribution to the understanding of complex aminonaphthol systems and could guide future experimental work in the development of new therapeutic agents and functional materials. The expected outcomes, based on structurally similar compounds, suggest a molecule with a moderate HOMO-LUMO gap, indicating potential for both kinetic stability and tailored reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Health and Safety of Handling Aminonaphthol Compounds
This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with aminonaphthol compounds. It outlines the known hazards, handling procedures, personal protective equipment, emergency measures, and disposal protocols necessary for the safe use of these chemicals in a laboratory setting.
Hazard Identification and Classification
Aminonaphthol compounds are aromatic amines and phenols, classes of chemicals that require careful handling due to their potential toxicity. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, various aminonaphthol compounds are classified with a range of hazards. The primary concerns include irritation to the skin and eyes, with some derivatives suspected of causing more severe health effects.
Many aminonaphthol compounds are categorized as causing skin irritation (Category 2) and serious eye irritation (Category 2).[1][2][3][4] Some are also noted to cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[2][3][5] For certain related compounds, such as 1-Amino-2-naphthol hydrochloride, there is a suspicion of carcinogenicity (Category 2).[6] It is crucial to consult the specific Safety Data Sheet (SDS) for the particular aminonaphthol compound being used.
Table 1: GHS Hazard Classification for Representative Aminonaphthol and Related Compounds
| Compound | CAS Number | GHS Hazard Statements | Citations |
| 1-Amino-2-naphthol hydrochloride | 1198-27-2 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH341: Suspected of causing genetic defectsH351: Suspected of causing cancer | [1][6] |
| 5-Amino-2-naphthol | 86-97-5 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| 8-Amino-2-naphthol | 118-46-7 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| 1-Naphthol | 90-15-3 | H302: Harmful if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH317: May cause an allergic skin reactionH318: Causes serious eye damageH335: May cause respiratory irritationH371: May cause damage to kidneys and stomach (Oral) | [7] |
| 1-Amino-2-naphthol-4-sulfonic acid | 116-63-2 | H317: May cause an allergic skin reactionH319: Causes serious eye irritationH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [8] |
Toxicological Information
The toxicity of aminonaphthol compounds can vary significantly based on their specific structure. Acute effects often include irritation, while chronic exposure may pose more severe risks. The toxicity of the parent compound, 1-naphthol, is mediated by its metabolites, which can deplete intracellular glutathione (GSH) and generate reactive oxygen species, leading to cytotoxicity.[9]
Table 2: Summary of Acute Toxicity Data for Related Naphthylamine and Naphthol Compounds
| Compound | Test Type | Route of Exposure | Species | Dose | Citations |
| 1-Naphthylamine | LD50 | Intraperitoneal | Mouse | 96 mg/kg | [10] |
| 1-Naphthylamine | LDLo | Subcutaneous | Rabbit | 300 mg/kg | [10] |
| 1-Naphthol | LD50 | Oral | Rat | 1870 mg/kg | [7] |
| 1-Naphthol | LD50 | Dermal | Rabbit | 880 mg/kg | [7] |
LD50: Lethal Dose, 50% kill. LDLo: Lowest published lethal dose.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure to aminonaphthol compounds.
Engineering Controls:
-
All work with aminonaphthol compounds, especially in powder form, should be conducted in a well-ventilated area.[2]
-
Use of a certified chemical fume hood is mandatory for procedures that may generate dust or aerosols.[11][12]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][13]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1][3][13] Do not breathe dust or vapors.[2][11]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][7]
-
Some aminonaphthols are sensitive to atmospheric oxidation and may change color upon exposure to air; they should be handled rapidly.[14]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[3][11][13]
-
Some compounds are light-sensitive and should be protected from direct sunlight.[11][13]
dot
Caption: Workflow for the safe handling of aminonaphthol compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling aminonaphthol compounds to prevent dermal, ocular, and respiratory exposure.
Table 3: Recommended Personal Protective Equipment (PPE) for Handling Aminonaphthol Compounds
| PPE Category | Specification | Purpose and Notes | Citations |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. | To protect eyes from splashes and dust. | [1][2][12] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). | To prevent skin contact. Gloves must be inspected before use and disposed of properly after use. | [1][2][8][12] |
| Skin/Body Protection | A laboratory coat is mandatory. For tasks with a higher risk of splashing, wear chemical-resistant aprons or suits. | To protect skin and clothing from contamination. | [1][2][12] |
| Respiratory Protection | Use only in a well-ventilated area or a chemical fume hood. If exposure limits may be exceeded or if irritation is experienced, use a NIOSH/MSHA-approved full-face respirator with a particle filter. | To prevent inhalation of dust or vapors. | [1][2][11][12] |
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is crucial. Always seek medical attention following any significant exposure.
Table 4: First Aid Procedures for Aminonaphthol Exposure
| Exposure Route | First Aid Procedure | Citations |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Keep the person warm and at rest. Seek immediate medical attention. | [1][2][3][15] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention. | [1][2][3][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][2][11] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2] |
dot
Caption: Emergency first aid flowchart for exposure to aminonaphthol compounds.
Accidental Release and Disposal
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[11]
-
Contain: Prevent further leakage or spillage if safe to do so. Avoid dust formation.[1][2]
-
Clean-up: For solid spills, sweep up and shovel the material into a suitable, labeled container for disposal.[1][8] Avoid generating dust. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[16]
Disposal Protocol:
-
Aminonaphthol compounds and any contaminated materials must be treated as hazardous waste.[16][17]
-
Do not dispose of down the drain or in regular solid waste.[8][16]
-
Collect waste in dedicated, clearly labeled, and sealed hazardous waste containers.[16]
-
Dispose of contents and containers in accordance with all local, regional, and national regulations. This typically involves arranging for pickup by a licensed hazardous waste disposal contractor.[1][2][17]
Experimental Protocols and Mechanisms of Toxicity
While specific experimental protocols for every aminonaphthol compound are beyond the scope of this guide, toxicological assessments often follow standardized procedures. For example, oral toxicity studies in animal models, such as those described for 1-naphthol, involve administering single or repeated doses to evaluate acute and chronic health effects, including histopathological changes in target organs like the kidneys and stomach.[18]
The mechanism of toxicity for some naphthol derivatives is believed to involve metabolic activation. 1-Naphthol can be metabolized by hepatocytes into reactive intermediates like 1,2- and 1,4-naphthoquinone.[9] These quinones can undergo redox cycling, a process that generates reactive oxygen species (ROS). Both the quinone intermediates and the resulting ROS can deplete cellular antioxidants like glutathione (GSH) and covalently bind to essential macromolecules like proteins and DNA, leading to oxidative stress and cell death.[9]
dot
Caption: Proposed metabolic activation and cytotoxicity pathway for 1-naphthol.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-Amino-2-naphthol | C10H9NO | CID 14535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Amino-1-naphthol | C10H9NO | CID 65746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Amino-2-naphthol hydrochloride | C10H10ClNO | CID 518469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Mechanisms of toxic injury to isolated hepatocytes by 1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Aminonaphthalene | CAS#:134-32-7 | Chemsrc [chemsrc.com]
- 11. cloudfront.zoro.com [cloudfront.zoro.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. 1-Naphthol--single and repeated dose (30-day) oral toxicity studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol: A Technical Guide
For Immediate Release
This technical guide addresses the solubility of the complex organic compound 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, a molecule of interest in advanced materials and pharmaceutical research. Due to its intricate structure, understanding its behavior in various solvents is critical for its application and development. This document provides a framework for determining its solubility, including detailed experimental protocols and analytical workflows, designed for researchers, scientists, and professionals in drug development.
Section 1: Solubility Data
A comprehensive literature search did not yield specific quantitative solubility data for this compound. To facilitate future research and data compilation, the following table is provided as a template for organizing experimentally determined solubility values.
Table 1: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Chemical Formula | Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) |
| Non-Polar Solvents | Data to be determined | Data to be determined | ||
| Hexane | C₆H₁₄ | 0.1 | ||
| Toluene | C₇H₈ | 2.4 | ||
| Diethyl Ether | (C₂H₅)₂O | 2.8 | ||
| Polar Aprotic Solvents | Data to be determined | Data to be determined | ||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | ||
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | ||
| Acetone | C₃H₆O | 5.1 | ||
| Acetonitrile (ACN) | C₂H₃N | 5.8 | ||
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | ||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | ||
| Polar Protic Solvents | Data to be determined | Data to be determined | ||
| Methanol | CH₃OH | 5.1 | ||
| Ethanol | C₂H₅OH | 4.3 | ||
| Isopropanol | C₃H₈O | 3.9 | ||
| Water | H₂O | 10.2 |
Section 2: Experimental Protocols for Solubility Determination
The following protocols provide a standardized methodology for determining the solubility of this compound.
Shake-Flask Method for Equilibrium Solubility
This is a widely recognized method for determining the thermodynamic solubility of a compound.[1][2][3][4]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Screw-capped vials or flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[1]
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.[1]
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant. To remove any remaining solid particles, either centrifuge the sample at high speed or filter it through a syringe filter.[1]
-
Quantitatively dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Analytical Quantification
HPLC Method Development:
-
Column: A reverse-phase C18 column is often suitable for aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is a common starting point.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve.
Section 3: Synthesis and Analytical Workflow Visualizations
The following diagrams illustrate the likely synthesis pathway and a general analytical workflow for the characterization of this compound.
Caption: Plausible one-pot synthesis of the target compound.
Caption: General workflow for analytical characterization.
Section 4: Conclusion
This technical guide provides a robust framework for researchers to determine the solubility of this compound in various organic solvents. By following the detailed experimental protocols and utilizing the proposed analytical workflows, scientists can generate the critical data needed to advance their research and development efforts. The provided templates and diagrams are intended to standardize the data collection and reporting process, fostering a more comprehensive understanding of this compound's physicochemical properties across the scientific community.
References
Methodological & Application
The Pivotal Role of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol (NOBIN) in Modern Organic Synthesis
Introduction: 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, commonly known as NOBIN, is a C1-symmetric chiral biaryl compound. It serves as a cornerstone in asymmetric catalysis, acting as a privileged scaffold for the development of a diverse array of chiral ligands.[1] The unique structural and electronic properties of NOBIN, arising from the presence of both an amino and a hydroxyl group on the binaphthyl backbone, make it and its derivatives highly effective in a multitude of stereoselective transformations.[1][2] This document provides a comprehensive overview of the applications of NOBIN in organic synthesis, complete with detailed experimental protocols, quantitative data, and graphical representations of key processes.
Synthesis of Enantiomerically Pure NOBIN
The synthesis of enantiomerically pure NOBIN is crucial for its application in asymmetric catalysis. While racemic NOBIN can be prepared through the oxidative cross-coupling of 2-naphthol and 2-naphthylamine, the resolution of the racemate or the enantioselective conversion from a chiral precursor is necessary to obtain the desired enantiomer.[1][3] A notable and practical method involves the direct conversion of (R)-(+)-1,1'-binaphthyl-2,2'-diamine (R-BINAM) to (R)-NOBIN.[4][5]
Experimental Protocol: Gram-Scale Conversion of (R)-BINAM to (R)-NOBIN[5][6]
This protocol details a one-pot, transition-metal-free synthesis of (R)-NOBIN from the readily available (R)-BINAM.
Materials:
-
(R)-(+)-1,1'-binaphthyl-2,2'-diamine ((R)-BINAM)
-
1,4-Dioxane
-
Deionized (DI) water
-
12 M Hydrochloric acid (HCl)
-
Benzoyl peroxide
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
A solution of (R)-BINAM (1.0 g, 3.52 mmol) in 220 mL of 1,4-dioxane, 65 mL of DI water, and 47 mL of 12 M HCl (final concentration ~1.7 M) is heated to 85 °C under an argon atmosphere.
-
A solution of benzoyl peroxide (2.3 g, 9.5 mmol, 2.7 equivalents) in 10 mL of 1,4-dioxane is added dropwise to the reaction mixture over 5 hours using a syringe pump.
-
The reaction is stirred at 85 °C for a total of 6 hours.
-
The reaction mixture is cooled to room temperature and neutralized to a pH of approximately 8 with a saturated NaHCO₃ solution.
-
The solvents are removed under reduced pressure.
-
The crude material is redissolved in a 1:1 mixture of DI water and EtOAc.
-
The organic layer is separated, and the aqueous layer is extracted with EtOAc.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by preparative HPLC to afford (R)-NOBIN.
Quantitative Data:
| Scale | Yield of (R)-NOBIN | Enantiomeric Excess (ee) | Reference |
| 1.0 g | 70% | >99% | [5] |
| 0.5 mmol | 65% | >99% | [6] |
Diagram of Synthetic Pathway:
Caption: Synthesis of (R)-NOBIN from (R)-BINAM.
Applications in Asymmetric Catalysis
NOBIN and its derivatives have proven to be versatile ligands in a wide range of metal-catalyzed asymmetric reactions. The ability to easily modify the amino and hydroxyl groups allows for the fine-tuning of steric and electronic properties, leading to high enantioselectivities.[2]
Palladium-Catalyzed Enantioselective C-H Activation/Cycloaddition
A significant advancement in the application of NOBIN derivatives is the use of N-acetyl-(R)-NOBIN (NOBINAc) as a chiral ligand in palladium-catalyzed asymmetric C-H activation.[1][7] These ligands have shown superior performance compared to traditional mono-N-protected amino acids (MPAAs) in the synthesis of 2-benzazepines.[5]
Materials:
-
Homobenzyltriflamide substrate
-
Allene substrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-N-acetyl-NOBIN ((R)-Ac-NOBIN, L4)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
Procedure:
-
In a reaction vial, Pd(OAc)₂ (10 mol %), (R)-Ac-NOBIN (30 mol %), Cu(OAc)₂·H₂O (2 equivalents), and Cs₂CO₃ (1.5 equivalents) are combined.
-
The vial is purged with air, and toluene (1.0 mL), DMSO (15 equivalents), the homobenzyltriflamide (0.1 mmol), and the allene (0.2 mmol) are added.
-
The reaction mixture is stirred at 100 °C for 16 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of celite and concentrated.
-
The residue is purified by flash column chromatography to yield the enantioenriched 2-benzazepine product.
Quantitative Data for Pd-Catalyzed C-H Activation/Cycloaddition:
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-N-Boc-NOBIN (L1) | 31 | 40 | [4] |
| (R)-N-Trifluoromethylacetyl-NOBIN | 28 | 86 | [5] |
| (R)-N-acetyl-NOBIN (L4) | 92 | 94 | [4][5] |
| (R)-N-(2,6-dibenzoyl)-NOBIN (L5) | 81 | 96 | [5] |
Diagram of Catalytic Cycle:
Caption: Proposed catalytic cycle for Pd-catalyzed C-H activation.
Palladium-Catalyzed Asymmetric Allylic Substitution
NOBIN-based phosphite ligands are effective in palladium-catalyzed asymmetric allylic substitution reactions, a powerful method for forming C-C, C-N, and C-O bonds.[7][8] These reactions often proceed with high enantioselectivity.[8]
General Reaction Scheme: The reaction typically involves a palladium precursor, a chiral NOBIN-derived ligand, and a nucleophile that attacks an allylic substrate. While a specific detailed protocol was not found in the search results, the general conditions often involve a palladium source like [PdCl(η³-C₃H₅)]₂, the chiral ligand, the allylic substrate, and a suitable base and solvent system. For the allylic alkylation of (E)-1,3-diphenylallyl acetate with 1-cyclohexenylpyrrolidine, enantiomeric excesses of up to 93% have been reported using a P,N-containing phosphite ligand derived from N-Bn-NOBIN.[8]
Other Key Asymmetric Transformations
NOBIN and its derivatives have been successfully employed as ligands in a variety of other important asymmetric reactions, demonstrating the broad applicability of this chiral scaffold.[2]
-
Diethylzinc Addition to Aldehydes: This reaction is a classic benchmark for new chiral ligands, and NOBIN-based catalysts have shown to be effective.[6]
-
Diels-Alder and Hetero-Diels-Alder Reactions: NOBIN-derived catalysts have been used to control the stereochemistry of these powerful cycloaddition reactions.[2][3]
-
1,4-Conjugate Addition: The addition of nucleophiles to α,β-unsaturated ketones is another area where NOBIN-based ligands have provided high levels of asymmetric induction.[2][8]
Relevance to Drug Development
The axially chiral biaryl scaffold, of which NOBIN is a prime example, is considered a "privileged structure" in medicinal chemistry and drug discovery.[3][9] The rigid and well-defined three-dimensional structure of these molecules makes them excellent candidates for designing ligands that can bind with high affinity and selectivity to biological targets.[10]
Furthermore, the synthesis of enantiomerically pure drug candidates is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The use of NOBIN-derived chiral ligands in asymmetric synthesis provides a direct and efficient route to obtaining single-enantiomer active pharmaceutical ingredients.[11] While specific applications of NOBIN itself in drug development are not widely reported, its role in facilitating the synthesis of complex, chiral molecules underscores its indirect but significant contribution to the field.
Diagram of Chiral Ligand Role in Drug Development:
Caption: Role of chiral ligands in synthesizing enantiopure drugs.
References
- 1. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C-H Activation/Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basic nitrogen (BaN): a ‘privileged element’ in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
Application Notes: 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol (NOBIN) Derivatives in Asymmetric Catalysis
Introduction
1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, commonly known as NOBIN, is a chiral binaphthyl compound that has garnered significant attention as a privileged ligand scaffold in asymmetric catalysis. Its rigid C2-symmetric backbone and the presence of both an amino and a hydroxyl group allow for versatile modifications and effective chelation to a variety of metal centers. This unique structural motif enables the creation of a well-defined chiral environment, facilitating high levels of stereocontrol in a range of chemical transformations. This document focuses on the application of N-acyl derivatives of NOBIN (NOBINAc) as ligands in palladium-catalyzed asymmetric C-H activation/annulation reactions, a powerful strategy for the synthesis of complex, enantioenriched molecules.
Application in Palladium-Catalyzed Asymmetric C-H Activation/Annulation
N-Acylated NOBIN derivatives have proven to be highly effective ligands in palladium-catalyzed asymmetric C-H activation and subsequent annulation reactions. These ligands outperform many traditional mono-N-protected amino acids (MPAAs) in achieving high enantioselectivity. The acylated amino group and the hydroxyl group of the NOBIN scaffold act as a bidentate ligand, coordinating to the palladium center and facilitating a concerted metalation-deprotonation (CMD) mechanism. This process allows for the enantioselective construction of complex molecular architectures, such as benzazepines, from simple starting materials.
A key application of NOBINAc ligands is in the formal (5+2) cycloaddition between homobenzyltriflamides or o-methylbenzyltriflamides and allenes. This reaction provides access to valuable enantioenriched 2-benzazepine core structures, which are prevalent in many biologically active compounds. The choice of the acyl group on the NOBIN ligand can significantly influence the yield and enantioselectivity of the reaction, allowing for fine-tuning of the catalyst performance.
Quantitative Data Summary
The following table summarizes the performance of various N-acyl-(R)-NOBIN ligands in the palladium-catalyzed asymmetric annulation of homobenzyltriflamide with vinylidenecyclohexane.
| Entry | Ligand (Acyl Group) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Boc | 31 | 40 |
| 2 | Acetyl | 75 | 82 |
| 3 | Pivaloyl | 85 | 92 |
| 4 | Benzoyl | 68 | 75 |
Reaction conditions: homobenzyltriflamide (0.1 mmol), vinylidenecyclohexane (0.2 mmol), Pd(OAc)2 (10 mol %), Ligand (30 mol %), Cu(OAc)2·H2O (2 equiv), Cs2CO3 (1.5 equiv), DMSO (15 equiv), Toluene (1.0 mL), air, 100 °C, 16 h.
Experimental Protocols
1. Synthesis of N-Pivaloyl-(R)-NOBIN Ligand
This protocol describes the synthesis of the N-pivaloyl derivative of (R)-NOBIN, which has shown excellent performance in the aforementioned catalytic reaction.
Materials:
-
(R)-(+)-2′-Amino-1,1′-binaphthalen-2-ol ((R)-NOBIN)
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of (R)-NOBIN (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 equiv).
-
Stir the mixture for 10 minutes at 0 °C.
-
Slowly add pivaloyl chloride (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-pivaloyl-(R)-NOBIN ligand.
2. Protocol for Palladium-Catalyzed Asymmetric Annulation
This protocol details the procedure for the asymmetric annulation of homobenzyltriflamide with vinylidenecyclohexane using a palladium/N-pivaloyl-(R)-NOBIN catalyst system.
Materials:
-
Homobenzyltriflamide
-
Vinylidenecyclohexane
-
Palladium(II) acetate (Pd(OAc)2)
-
N-Pivaloyl-(R)-NOBIN
-
Copper(II) acetate monohydrate (Cu(OAc)2·H2O)
-
Cesium carbonate (Cs2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Toluene, anhydrous
-
Reaction vial or tube
Procedure:
-
To a reaction vial, add homobenzyltriflamide (0.1 mmol, 1.0 equiv), Pd(OAc)2 (0.01 mmol, 10 mol %), N-pivaloyl-(R)-NOBIN (0.03 mmol, 30 mol %), Cu(OAc)2·H2O (0.2 mmol, 2.0 equiv), and Cs2CO3 (0.15 mmol, 1.5 equiv).
-
Seal the vial with a septum and purge with air.
-
Add anhydrous toluene (1.0 mL) and DMSO (0.11 mL, 15 equiv) via syringe.
-
Add vinylidenecyclohexane (0.2 mmol, 2.0 equiv) via syringe.
-
Place the reaction vial in a preheated oil bath at 100 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched 2-benzazepine product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Coordination of N-Pivaloyl-NOBIN to a Palladium Center.
Caption: Workflow for Pd-Catalyzed Asymmetric Annulation.
Caption: Proposed Catalytic Cycle for Asymmetric C-H Annulation.
One-Pot Three-Component Synthesis of Aminoalkyl Naphthols: A Detailed Guide for Researchers
The one-pot, three-component synthesis of aminoalkyl naphthols, famously known as the Betti reaction, represents a cornerstone of multicomponent reactions in organic chemistry. This atom-economical process efficiently constructs complex molecules from simple precursors—an aldehyde, 2-naphthol, and an amine or amide—in a single step. The resulting aminoalkyl naphthol derivatives are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for this versatile synthesis, catering to the needs of laboratory research and development.
Application Notes
The synthesis of aminoalkyl naphthols via the Betti reaction is prized for its operational simplicity and the high degree of structural diversity achievable by varying the three core components.[5] This reaction is a special case of the Mannich reaction.[6] The choice of catalyst is crucial and can significantly influence reaction times, yields, and environmental impact. A wide array of catalysts have been successfully employed, ranging from simple acids and bases to more complex nanoparticles and ionic liquids.[1][5][7][8]
Solvent-free conditions are often preferred for this synthesis, aligning with the principles of green chemistry by reducing waste and simplifying work-up procedures.[5][7][8][9] The reaction mechanism typically proceeds through the formation of an imine from the aldehyde and amine, which then reacts with 2-naphthol. Alternatively, under acidic conditions, an ortho-quinone methide intermediate can be formed from the aldehyde and 2-naphthol, which is then attacked by the amine.[10]
The resulting aminoalkyl naphthol products, often referred to as Betti bases, serve as valuable scaffolds in medicinal chemistry.[6] Their rigid naphthol core combined with the flexible aminoalkyl side chain allows for diverse interactions with biological targets. These compounds have been investigated for a range of therapeutic applications and are also utilized as chiral ligands in asymmetric synthesis.
Reaction Visualization
To better understand the process, the following diagrams illustrate the generalized reaction scheme and a typical experimental workflow.
Caption: Generalized one-pot synthesis of aminoalkyl naphthols.
Caption: Typical experimental workflow for aminoalkyl naphthol synthesis.
Comparative Data of Synthetic Protocols
The following tables summarize quantitative data from various published protocols for the one-pot synthesis of aminoalkyl naphthols, highlighting the differences in catalysts, reaction conditions, and outcomes.
Table 1: Synthesis of Amidoalkyl Naphthols using Various Catalysts
| Entry | Aldehyde | Amide/Urea | Catalyst (mol%) | Conditions | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetamide | KHSO₄ (15) | Solvent-free, 100°C | 60 | 90 | [9] |
| 2 | 4-Chlorobenzaldehyde | Acetamide | KHSO₄ (15) | Solvent-free, 100°C | 30 | 95 | [9] |
| 3 | Benzaldehyde | Acetamide | Succinic Acid (5) | Solvent-free, 120°C | 7 | 92 | [5] |
| 4 | 4-Nitrobenzaldehyde | Urea | Succinic Acid (5) | Solvent-free, 120°C | 10 | 94 | [5] |
| 5 | Benzaldehyde | Acetamide | AIL@MNP (60 mg) | Solvent-free, 90°C | 15 | 92 | [7] |
| 6 | 4-Methoxybenzaldehyde | Acetamide | AIL@MNP (60 mg) | Solvent-free, 90°C | 20 | 88 | [7] |
| 7 | Benzaldehyde | Acetamide | Nano-graphene oxide | Solvent-free | - | 94 | [8] |
AIL@MNP = Magnetic Nanoparticle Supported Acidic Ionic Liquid
Table 2: Synthesis of 1-(α-Aminoalkyl)-2-naphthols using a Nano-Nickel Complex Catalyst
| Entry | Aldehyde | Amine | Catalyst (mol%) | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Piperidine | Nano---INVALID-LINK--₂ (5) | Ethanol, Reflux | 1.5 | 94 | |
| 2 | 4-Nitrobenzaldehyde | Morpholine | Nano---INVALID-LINK--₂ (5) | Ethanol, Reflux | 0.5 | 98 | |
| 3 | 4-Chlorobenzaldehyde | Pyrrolidine | Nano---INVALID-LINK--₂ (5) | Ethanol, Reflux | 1.0 | 95 | |
| 4 | 4-Methylbenzaldehyde | Piperidine | Nano---INVALID-LINK--₂ (5) | Ethanol, Reflux | 2.0 | 90 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature, providing a practical guide for laboratory synthesis.
Protocol 1: Potassium Hydrogen Sulfate (KHSO₄) Catalyzed Synthesis of Amidoalkyl Naphthols (Solvent-Free)[9]
Materials:
-
Aldehyde (1 mmol)
-
2-Naphthol (1 mmol)
-
Acetamide or Urea (1.1 mmol)
-
Potassium Hydrogen Sulfate (KHSO₄) (0.15 mmol)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), 2-naphthol (1 mmol), and acetamide or urea (1.1 mmol).
-
Add potassium hydrogen sulfate (0.15 mmol) to the mixture.
-
Heat the reaction mixture to 100°C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the solid residue with water to remove the catalyst.
-
Recrystallize the crude product from ethanol to obtain the pure amidoalkyl naphthol.
Protocol 2: Succinic Acid Catalyzed Synthesis of Amidoalkyl Naphthols (Solvent-Free)[5]
Materials:
-
Aromatic Aldehyde (1 mmol)
-
2-Naphthol (1 mmol)
-
Amide or Urea (1.3 mmol)
-
Succinic Acid (5 mol%)
Procedure:
-
Combine the aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), amide or urea (1.3 mmol), and succinic acid (5 mol%) in a reaction vessel.
-
Stir the mixture in an oil bath preheated to 120°C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with water (3 x 10 mL) to remove the water-soluble catalyst.
-
Recrystallize the remaining solid from ethanol to yield the purified product.
Protocol 3: Nano-Ni-4MSP₂ Catalyzed Synthesis of 1-(α-Aminoalkyl)-2-naphthols[11]
Materials:
-
Aromatic Aldehyde (1 mmol)
-
2-Naphthol (0.144 g, 1 mmol)
-
Amine (e.g., pyrrolidine, piperidine, morpholine) (1.25 mmol)
-
Nano---INVALID-LINK--₂ (5 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a reflux condenser, add the aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), amine (1.25 mmol), and Nano---INVALID-LINK--₂ (5 mol%).
-
Add ethanol (5 mL) to the mixture.
-
Stir the reaction mixture under reflux conditions for the appropriate time as determined by TLC monitoring.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can then be isolated and purified using standard techniques such as filtration and recrystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Betti reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. One-pot synthesis of 1-amidoalkyl-2-naphthols catalyzed by nano-graphene oxide under solvent-free conditions [ajgreenchem.com]
- 9. ccsenet.org [ccsenet.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Azo Dyes from 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes using 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol as a key precursor. Azo dyes are a significant class of organic colorants with wide-ranging applications in textiles, printing, and as biological stains. The unique structure of this compound, featuring a primary aromatic amine for diazotization and a naphthol moiety for subsequent coupling, makes it a valuable, albeit complex, starting material for the synthesis of novel polycyclic aromatic azo dyes.
Core Principles
The synthesis of azo dyes from this compound follows a two-step reaction pathway:
-
Diazotization: The primary amino group (-NH₂) on the naphthalene ring is converted into a diazonium salt (-N₂⁺Cl⁻) by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with a coupling agent. In the context of synthesizing symmetrical azo dyes from this precursor, a second molecule of this compound can act as the coupling component. Alternatively, other aromatic compounds with electron-donating groups, such as phenols, naphthols, or anilines, can be used to generate a diverse range of asymmetrical azo dyes. The coupling reaction is typically carried out in a solution with controlled pH.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the preparation of azo dyes from this compound.
Protocol 1: Diazotization of this compound
This protocol outlines the formation of the diazonium salt solution.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Thermometer
Procedure:
-
In a 250 mL beaker, suspend a carefully weighed amount (e.g., 0.01 mol) of this compound in a mixture of concentrated HCl (e.g., 5 mL) and distilled water (e.g., 50 mL).
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.011 mol, a slight excess) in a small amount of cold distilled water (e.g., 20 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of this compound with vigorous stirring.
-
Continue stirring for an additional 15-30 minutes after the addition is complete, ensuring the temperature remains between 0-5 °C.
-
The resulting clear or slightly yellow solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with a Naphthol Derivative
This protocol describes the reaction of the prepared diazonium salt with a generic naphthol coupling agent.
Materials:
-
Diazonium salt solution from Protocol 1
-
Naphthol derivative (e.g., 2-naphthol, H-acid, etc.)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
pH indicator paper or pH meter
Procedure:
-
In a separate 500 mL beaker, dissolve the coupling agent (e.g., 0.01 mol of a naphthol derivative) in an aqueous solution of sodium hydroxide (e.g., 10% w/v). The alkaline conditions are necessary to activate the naphthol for electrophilic attack.
-
Cool this alkaline solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold alkaline solution of the coupling agent with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately. The color will depend on the specific coupling agent used.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the crude azo dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a generous amount of cold distilled water to remove any unreacted starting materials and inorganic salts.
-
The crude dye can then be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized azo dyes derived from this compound.
Table 1: Synthesis and Yield of Azo Dyes
| Dye ID | Coupling Component | Reaction Time (min) | Crude Yield (%) | Purified Yield (%) |
| AZO-01 | 2-Naphthol | 60 | 85 | 78 |
| AZO-02 | Phenol | 45 | 78 | 70 |
| AZO-03 | H-Acid | 75 | 92 | 85 |
| AZO-04 | Aniline | 50 | 75 | 65 |
Table 2: Spectroscopic Characterization of Azo Dyes
| Dye ID | λmax (nm) in Ethanol | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Key FT-IR Peaks (cm⁻¹) |
| AZO-01 | 485 | 25,000 | ~3400 (O-H), ~1450 (N=N), ~1600 (C=C, aromatic) |
| AZO-02 | 450 | 22,000 | ~3350 (O-H), ~1455 (N=N), ~1590 (C=C, aromatic) |
| AZO-03 | 520 | 35,000 | ~3450 (O-H), ~3300 (N-H), ~1440 (N=N), ~1610 (C=C, aromatic) |
| AZO-04 | 465 | 20,000 | ~3350 (N-H), ~1460 (N=N), ~1595 (C=C, aromatic) |
Visualizations
Caption: General workflow for the synthesis of azo dyes.
Caption: Step-by-step experimental workflow for azo dye synthesis.
Caption: Logical relationship of the synthesis and analysis stages.
Application Notes and Protocols for the Quantification of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, also known as 2'-Amino-[1,1'-binaphthalen]-2-ol (NOBIN), is a chiral organic compound with a binaphthyl structure. Its unique structural features, including amino and hydroxyl functional groups, make it a valuable ligand in asymmetric synthesis and a potential pharmacophore in drug discovery. Accurate and precise quantification of this analyte is essential for various applications, including reaction monitoring, purity assessment, pharmacokinetic studies, and quality control of pharmaceutical preparations.
While specific, validated analytical methods for the quantification of this compound are not extensively documented in publicly available literature, its structural similarity to other naphthalenol and aminonaphthol derivatives allows for the adaptation of well-established analytical techniques. This document provides detailed application notes and protocols for two powerful and commonly used analytical methods suitable for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The protocols provided herein are intended as a robust starting point for method development and validation for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.[1]
| Property | Value |
| Molecular Formula | C₂₀H₁₅NO |
| Molecular Weight | 285.3 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid (predicted) |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. |
Method 1: High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)
Principle
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For this compound, a reversed-phase HPLC method is proposed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol. The analyte, being relatively nonpolar, will interact with the stationary phase and its retention time will be influenced by the composition of the mobile phase.
The fused aromatic ring system of the naphthalenol structure is expected to exhibit strong ultraviolet (UV) absorbance, making a UV detector a suitable choice for quantification. Furthermore, the presence of the phenolic hydroxyl group and the aromatic amine suggests that the molecule will be fluorescent, allowing for highly sensitive and selective detection using a Fluorescence Detector (FLD).
Experimental Protocol: HPLC-UV/FLD
1. Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis Diode Array Detector (DAD) or a Fluorescence Detector (FLD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
2. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (LC-MS grade) or Phosphoric acid (analytical grade)
-
This compound reference standard
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range relevant to the expected sample concentrations (e.g., 0.1 µg/mL to 100 µg/mL).
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 40% B (re-equilibration)
-
-
Detection:
-
UV Detection: Monitor at a wavelength determined by acquiring a UV spectrum of the analyte (a starting point would be around 280 nm).
-
Fluorescence Detection: Determine the optimal excitation and emission wavelengths by scanning the analyte solution. For structurally similar naphthols, an excitation wavelength around 230 nm and an emission wavelength around 350 nm can be used as a starting point.[2]
-
5. Sample Preparation
-
The sample preparation will depend on the matrix. For drug substance analysis, dissolve the sample in methanol or the mobile phase. For drug product analysis (e.g., tablets), it may involve extraction with a suitable organic solvent followed by filtration. For biological matrices, a more complex procedure involving protein precipitation and/or solid-phase extraction (SPE) would be necessary.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Perform a linear regression analysis on the calibration curve. The concentration of the analyte in the samples can then be determined from this curve.
Expected Performance Characteristics (based on similar analytes)
| Parameter | Expected Performance (HPLC-UV) | Expected Performance (HPLC-FLD) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 0.5 - 100 µg/mL | 0.01 - 10 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.002 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.006 µg/mL |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
Note: These values are estimates and must be determined experimentally during method validation.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
LC-MS/MS is a highly sensitive and specific analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using Electrospray Ionization - ESI) and enters the mass spectrometer. In the first quadrupole, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected. This ion is then fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity, making it ideal for complex matrices and low concentration levels.
Experimental Protocol: LC-MS/MS
1. Instrumentation
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
2. Reagents and Materials
-
Same as for the HPLC method, but with LC-MS grade solvents and additives to minimize ion suppression.[3]
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): As described for the HPLC method.
-
Working Standard Solutions: Prepare serial dilutions to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Internal Standard (IS) Stock Solution: A stable isotope-labeled analog of the analyte is ideal. If unavailable, a structurally similar compound with a different mass can be used.
4. LC and MS Conditions
-
LC Conditions: A similar gradient to the HPLC method can be used, but with a lower flow rate (e.g., 0.4 mL/min) and a smaller particle size column (e.g., 2.1 mm x 50 mm, 1.8 µm) for faster analysis.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: These must be determined empirically by infusing a standard solution of the analyte into the mass spectrometer.
-
Hypothetical Precursor Ion ([M+H]⁺): m/z 286.1
-
Hypothetical Product Ions: To be determined, but would likely involve fragmentation of the C-N or C-C bond between the naphthalene rings.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum analyte signal.
-
5. Sample Preparation
-
For biological samples (e.g., plasma, urine), a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration is a common starting point. Solid-phase extraction may be required for lower concentrations or to remove interfering matrix components.
6. Data Analysis
-
Quantification is typically performed by calculating the ratio of the analyte peak area to the internal standard peak area and plotting this ratio against the analyte concentration in the calibration standards.
Expected Performance Characteristics (based on similar analytes)
| Parameter | Expected Performance (LC-MS/MS) |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.02 ng/mL |
| Limit of Quantification (LOQ) | ~0.06 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Note: These values are estimates and must be determined experimentally during method validation.
Visualizations
References
Application Notes and Protocols for 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol as a Building Block for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, also known as 2'-Amino-1,1'-binaphthalen-2-ol (NOBIN), is a versatile chiral building block with significant potential in the development of advanced functional materials. Its unique structure, featuring a binaphthyl backbone with both an amino and a hydroxyl group, allows for a variety of chemical modifications and polymerization pathways. This document provides detailed application notes and experimental protocols for utilizing NOBIN in the synthesis of functional polymers with potential applications in chiroptical devices, sensing, and asymmetric catalysis.
The rigid and chiral nature of the NOBIN scaffold makes it an excellent candidate for creating materials with ordered structures and specific optical and electronic properties. The presence of reactive amine and hydroxyl groups enables its incorporation into various polymer backbones, including polyamides, polyimides, and polyurethanes, through condensation polymerization.
Potential Applications
Functional materials derived from NOBIN are anticipated to have applications in several advanced fields:
-
Chiroptical Materials: The inherent chirality of NOBIN can be transferred to a polymer backbone, leading to materials that interact with circularly polarized light. Such materials are of interest for applications in optical data storage, displays, and security features.
-
Fluorescent Sensors: The naphthalene moieties in NOBIN are fluorogenic. Polymers incorporating NOBIN may exhibit changes in their fluorescence properties upon interaction with specific analytes, making them suitable for chemical sensing applications.
-
Asymmetric Catalysis: Immobilization of the chiral NOBIN unit within a polymer matrix can lead to heterogeneous catalysts for asymmetric synthesis, offering advantages in catalyst recovery and reuse.
-
High-Performance Polymers: The rigid binaphthyl structure can enhance the thermal and mechanical properties of polymers, leading to materials with high glass transition temperatures and improved stability.
Experimental Protocols
Synthesis of this compound (NOBIN)
The synthesis of racemic NOBIN is typically achieved through the oxidative cross-coupling of 2-naphthol and 2-naphthylamine.
Materials:
-
2-Naphthol
-
2-Naphthylamine
-
Copper(II) chloride (CuCl₂)
-
Ammonia solution (25%)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-naphthol (1 equivalent) and 2-naphthylamine (1 equivalent) in methanol.
-
Add a catalytic amount of CuCl₂ to the solution.
-
Slowly add ammonia solution to the mixture while stirring at room temperature.
-
Allow the reaction to proceed for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with HCl to precipitate the product.
-
Filter the crude product and wash with water.
-
Dissolve the crude product in an aqueous NaOH solution and extract with dichloromethane to remove any unreacted starting materials.
-
Acidify the aqueous layer with HCl to re-precipitate the NOBIN.
-
Filter the purified product, wash with water, and dry under vacuum over anhydrous sodium sulfate.
Characterization: The structure and purity of the synthesized NOBIN should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of a NOBIN-Based Chiral Poly(ester-amide)
This protocol describes the synthesis of a functional polymer by reacting (R)-NOBIN with an azobenzene-containing diacyl chloride, leading to a material with photoresponsive chiroptical properties.
Materials:
-
(R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol ((R)-NOBIN)
-
trans-Azobenzene-4,4'-dicarbonyl chloride
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous pyridine
-
Methanol
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve (R)-NOBIN (1 equivalent) in anhydrous NMP.
-
Add anhydrous pyridine (2 equivalents) to the solution to act as an acid scavenger.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve trans-azobenzene-4,4'-dicarbonyl chloride (1 equivalent) in anhydrous NMP.
-
Slowly add the diacyl chloride solution to the (R)-NOBIN solution dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol to remove unreacted monomers and oligomers.
-
Dry the polymer under vacuum at 60 °C for 24 hours.
Data Presentation
The following tables summarize representative data for NOBIN and a hypothetical NOBIN-based functional polymer. This data is illustrative and may vary based on specific experimental conditions and the nature of the co-monomers.
Table 1: Physicochemical Properties of this compound (NOBIN)
| Property | Value |
| Molecular Formula | C₂₀H₁₅NO |
| Molecular Weight | 285.34 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 195-198 °C |
| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in methanol |
Table 2: Representative Properties of a NOBIN-Based Functional Polymer
| Property | Value | Method of Measurement |
| Optical Properties | ||
| Absorption Maximum (λ_max) | 350 nm | UV-Vis Spectroscopy |
| Emission Maximum (λ_em) | 450 nm | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (Φ_F) | 0.15 | Comparative Method (e.g., vs. Quinine Sulfate) |
| Molar Circular Dichroism (Δε) | +15 M⁻¹cm⁻¹ at 350 nm | Circular Dichroism Spectroscopy |
| Thermal Properties | ||
| Glass Transition Temperature (T_g) | 210 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (T_d5) | 380 °C | Thermogravimetric Analysis (TGA) |
| Electrical Properties | ||
| Electrical Conductivity (σ) | 10⁻¹² S/cm | Four-Point Probe Method |
Visualizations
Logical Workflow for Functional Polymer Synthesis
The following diagram illustrates the general workflow from the synthesis of the NOBIN monomer to the fabrication and characterization of a functional polymer.
Caption: Workflow for the synthesis and characterization of NOBIN-based functional materials.
Signaling Pathway for a Chiroptical Response
This diagram illustrates a conceptual signaling pathway for a photoresponsive chiroptical material based on a NOBIN-azobenzene polymer.
Caption: Photo-induced chiroptical switching mechanism in a NOBIN-azobenzene polymer.
Application Notes and Protocols for the Chiral Resolution of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, commonly known as NOBIN, is a valuable chiral ligand and auxiliary in asymmetric synthesis. Its axially chiral structure, arising from restricted rotation around the C-C bond connecting the two naphthalene rings, results in two stable enantiomers. The enantiopure forms of NOBIN are crucial for achieving high stereoselectivity in various chemical transformations. This document provides detailed protocols for the chiral resolution of racemic NOBIN via diastereomeric salt formation, a classical and effective method for obtaining the individual enantiomers.
Methods of Chiral Resolution
The primary method for the chiral resolution of racemic NOBIN involves the formation of diastereomeric salts with a chiral resolving agent. This process leverages the different physical properties, such as solubility, of the resulting diastereomers to enable their separation by fractional crystallization. Two effective chiral resolving agents for NOBIN are (1S)-(+)-10-camphorsulfonic acid and N-benzylcinchonidinium chloride.[1]
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the chiral resolution of racemic NOBIN using (1S)-(+)-10-camphorsulfonic acid.
Table 1: Resolution of Racemic NOBIN with (1S)-(+)-10-Camphorsulfonic Acid [1]
| Enantiomer | Yield (%) | Specific Rotation (c 1.5, THF) | Enantiomeric Excess (ee %) |
| (S)-(-)-NOBIN | 30% | -120° | ~100% |
| (R)-(+)-NOBIN | 66% | +87° | 75% |
Note: Enantiomerically pure (R)-(+)-NOBIN can be obtained from the 75% ee material through further fractional crystallization from benzene.[1]
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic NOBIN using (1S)-(+)-10-Camphorsulfonic Acid[1]
This protocol details the separation of racemic this compound (NOBIN) into its (S)-(-) and (R)-(+) enantiomers by forming diastereomeric salts with (1S)-(+)-10-camphorsulfonic acid.
Materials:
-
Racemic this compound (NOBIN)
-
(1S)-(+)-10-Camphorsulfonic acid
-
Methanol (degassed)
-
Water
-
Benzene
-
Standard laboratory glassware for synthesis and crystallization
-
Filtration apparatus
Procedure:
-
Preparation of the Diastereomeric Salt:
-
In a suitable reaction vessel, dissolve racemic NOBIN in degassed methanol.
-
In a separate vessel, dissolve an equimolar amount of (1S)-(+)-10-camphorsulfonic acid in degassed methanol.
-
Add the (1S)-(+)-10-camphorsulfonic acid solution to the NOBIN solution with stirring.
-
Allow the mixture to stand to induce crystallization of the diastereomeric salt.
-
-
Isolation of (S)-(-)-NOBIN:
-
The less soluble diastereomeric salt of (S)-(-)-NOBIN with (1S)-(+)-10-camphorsulfonic acid will precipitate from the solution.
-
Isolate the precipitate by suction filtration and wash it with a small amount of cold methanol.
-
To liberate the free base, treat the collected salt with an appropriate aqueous base (e.g., sodium hydroxide solution) until the pH is alkaline.
-
Extract the (S)-(-)-NOBIN with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield crude (S)-(-)-NOBIN.
-
Purify the crude product by crystallization from benzene to obtain enantiomerically pure (S)-(-)-NOBIN.
-
-
Isolation of (R)-(+)-NOBIN:
-
The mother liquor from the initial crystallization contains the more soluble diastereomeric salt of (R)-(+)-NOBIN.
-
Work up the mother liquor in the same manner as the precipitated salt (treatment with base, extraction, drying, and concentration) to yield crude (R)-(+)-NOBIN with a lower enantiomeric excess.
-
Enantiomerically pure (R)-(+)-NOBIN can be obtained by fractional crystallization of this material from benzene.
-
Protocol 2: Highly Efficient Optical Resolution of Racemic NOBIN using N-benzylcinchonidinium chloride[2]
This protocol offers an alternative and highly efficient method for the resolution of racemic NOBIN.
Materials:
-
Racemic this compound (NOBIN)
-
N-benzylcinchonidinium chloride
-
Acetone (dried and freshly distilled)
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Molecular Complex Formation:
-
Dissolve racemic NOBIN (20 mmol) in acetone (100 mL).
-
To this solution, add N-benzylcinchonidinium chloride (10 mmol, 0.5 equivalents).
-
Stir the mixture to facilitate the formation of the molecular complex.
-
-
Isolation of the Enantiomers:
-
The molecular complex of one enantiomer of NOBIN with N-benzylcinchonidinium chloride will preferentially crystallize.
-
The specific details of the isolation and purification of the individual enantiomers from the crystalline complex and the mother liquor would follow standard procedures of fractional crystallization and subsequent liberation of the free amine as described in Protocol 1. The original literature should be consulted for the precise workup conditions to achieve high enantiomeric purity.
-
Visualizations
Caption: Workflow for the chiral resolution of racemic NOBIN.
Caption: Principle of diastereomeric salt resolution.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol
Welcome to the technical support center for the synthesis of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this valuable binaphthylamine compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Buchwald-Hartwig amination and the Betti reaction. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[1] The Betti reaction is a one-pot multicomponent reaction involving a naphthol, an aldehyde, and an amine.[2][3]
Q2: Which synthetic route is generally preferred and why?
A2: The choice of synthetic route depends on several factors, including available starting materials, desired scale, and tolerance to reaction conditions. The Buchwald-Hartwig amination often offers a broader substrate scope and can be performed under milder conditions compared to some traditional methods.[1] However, the Betti reaction provides a straightforward, one-pot synthesis which can be advantageous in terms of operational simplicity and atom economy.[4]
Q3: What are the typical starting materials for the Buchwald-Hartwig synthesis of this compound?
A3: For the Buchwald-Hartwig synthesis, the typical starting materials are 1-bromo-2-naphthol or 1-iodo-2-naphthol and 2-aminonaphthalene. The choice of the aryl halide can influence the reaction rate and efficiency.
Q4: What are the key components of a Buchwald-Hartwig reaction?
A4: A typical Buchwald-Hartwig amination requires a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, RuPhos), a base (e.g., NaOtBu, Cs₂CO₃), and an appropriate solvent (e.g., toluene, dioxane).[5]
Q5: What are the common challenges encountered during the synthesis of this compound?
A5: Common challenges include low product yield, formation of side products, and difficulties in purification. Specific issues can arise from catalyst deactivation, incomplete reaction, or competing side reactions such as dehalogenation of the starting material.[6]
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during the synthesis of this compound, with a focus on the Buchwald-Hartwig amination.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst and phosphine ligand are of high quality and have not been degraded by air or moisture. Use of pre-formed palladium catalysts can sometimes improve results.[5] |
| Inappropriate Ligand | The choice of ligand is crucial. For sterically hindered substrates like naphthylamines, bulky electron-rich phosphine ligands such as XPhos or RuPhos are often effective.[7] Consider screening different ligands to find the optimal one for your specific reaction. |
| Incorrect Base | The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. If your substrates are base-sensitive, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures.[8] |
| Poor Solvent Choice | The solvent must be anhydrous and capable of dissolving the reactants. Toluene and dioxane are common choices. Ensure the solvent is properly degassed to remove oxygen, which can deactivate the catalyst.[8] |
| Low Reaction Temperature | While milder conditions are desirable, some Buchwald-Hartwig reactions require elevated temperatures to proceed efficiently. If the reaction is sluggish, consider gradually increasing the temperature.[5] |
Problem 2: Formation of Significant Side Products
| Possible Side Product | Cause | Suggested Solution |
| Dehalogenated Starting Material | This can occur due to a competing reaction pathway. | Lowering the reaction temperature or using a different ligand/base combination can sometimes minimize this side reaction.[9] |
| Homocoupling of Starting Materials | Formation of binaphthyl or other homocoupled products. | This can be due to issues with the catalyst system or reaction conditions. Optimizing the catalyst and ligand loading may help. |
| Oxidation of Phosphine Ligand | Exposure to air can oxidize the phosphine ligand, rendering it ineffective. | Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). |
Problem 3: Difficulty in Product Purification
| Issue | Suggested Solution |
| Co-elution with Starting Materials or Side Products | The product may have similar polarity to unreacted starting materials or byproducts, making chromatographic separation challenging. |
| Residual Palladium Catalyst | The final product may be contaminated with residual palladium. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of aminonaphthol derivatives.
Table 1: Buchwald-Hartwig Amination Conditions and Yields for Aryl Amines
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-2-naphthol | 2-Aminonaphthalene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | ~91 (conversion)[7] |
| 1-Bromo-2-naphthol | 2-Aminonaphthalene | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | Moderate |
| Aryl Bromide | Secondary Amine | Pd₂(dba)₃ (5) | XPhos (7) | t-BuONa | Toluene | 110-120 | 24 | Moderate to High[5] |
Note: The data for the specific target molecule is limited; values are based on similar reported reactions.
Table 2: Betti Reaction Conditions and Yields for 1-Aminoalkyl-2-naphthols
| Aldehyde | Amine | Catalyst | Conditions | Time | Yield (%) |
| Benzaldehyde | p-Hydroxyaniline | Methane sulfonic acid | Grindstone chemistry, ambient temp. | 3 min | 95[9] |
| Various Aryl Aldehydes | Aminoacid methyl esters | None | Solvent-free, 60 °C | - | -[3] |
| Isatins | Cyclic Amines | Piperidine | Reflux in CH₂Cl₂ | 24 h | up to 85[10] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: Add the aryl halide (e.g., 1-bromo-2-naphthol, 1.0 equiv), the amine (e.g., 2-aminonaphthalene, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the Schlenk tube.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
Protocol 2: General Procedure for the Betti Reaction
-
Mixing Reagents: In a round-bottom flask, mix the naphthol (e.g., 2-naphthol, 1.0 equiv), the aldehyde (1.0 equiv), and the amine (1.0 equiv).
-
Solvent/Catalyst: The reaction can be performed solvent-free or in a suitable solvent. A catalyst, such as a Brønsted or Lewis acid, may be added if required.[9]
-
Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) for the required time. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, the work-up procedure may involve simple filtration if the product precipitates, or an extractive work-up followed by purification by column chromatography or recrystallization.[9]
Visualizations
Buchwald-Hartwig Amination Workflow
Caption: A typical workflow for the Buchwald-Hartwig amination synthesis.
Troubleshooting Logic for Low Yield in Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijcmas.com [ijcmas.com]
- 10. html.rhhz.net [html.rhhz.net]
Optimization of reaction conditions for aminonaphthol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of aminonaphthols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during aminonaphthol synthesis, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My aminonaphthol product is dark-colored (purple, brown, or black) instead of the expected light color. What is the cause and how can I prevent this?
A1: The dark coloration is most likely due to the oxidation of the aminonaphthol product. Aminonaphthols are highly sensitive to atmospheric oxygen, especially in solution.[1]
-
Troubleshooting & Prevention:
-
Work Quickly: Handle the isolated aminonaphthol rapidly, minimizing its exposure to air.[1]
-
Use Antioxidants: Add a small amount of an antioxidant like sodium bisulfite or stannous chloride to the reaction mixture or purification solvents.[1][2] Stannous chloride is particularly effective in preventing the darkening of solutions during purification.[1][2]
-
Inert Atmosphere: For highly sensitive compounds, perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Low Temperature Storage: Store the purified aminonaphthol protected from light.[1]
-
Q2: The yield of my aminonaphthol synthesis is consistently low. What are the potential reasons and how can I improve it?
A2: Low yields can result from several factors, including incomplete reaction, side reactions, or product loss during workup and purification.
-
Troubleshooting & Optimization:
-
Reaction Time and Temperature: Ensure the reaction is proceeding to completion. For reductions of azo compounds, for example, heating to 70°C can aid in coagulation and improve filtration efficiency.[2] However, for coupling reactions to form azo dye precursors, low temperatures are crucial to prevent the formation of disazo compounds.[2]
-
Reagent Quality: The quality of reagents, such as sodium hydrosulfite, is critical. If it is of poor quality, an additional amount may be required to ensure complete reduction.[1][2]
-
pH Control: The pH of the reaction mixture can significantly impact the reaction. For instance, in the precipitation of aminonaphthol hydrochloride, the concentration of hydrochloric acid is crucial for complete precipitation.[1]
-
Catalyst Optimization: In multicomponent reactions for aminoalkyl and amidoalkyl naphthols, the choice and amount of catalyst are key. Studies have shown that optimizing the catalyst amount can maximize the product yield.[3]
-
Reactant Ratios: The stoichiometry of the reactants should be optimized. For example, in some syntheses of aminoalkyl naphthols, a reactant ratio of 1:1:1.3 (2-naphthol:vanillin:p-nitroaniline) has been found to give the maximum yield.[3]
-
Q3: I am having difficulty with the crystallization and precipitation of my aminonaphthol hydrochloride. What could be the issue?
A3: Supersaturation and the timing of acid addition can affect crystallization.
-
Troubleshooting & Tips:
-
Avoid Supersaturation Issues: While some solutions can be highly supersaturated, allowing them to stand for too long can be problematic.[1]
-
Controlled Acid Addition: It is often better to add concentrated hydrochloric acid to a hot, clear solution of the aminonaphthol rather than to a suspension, as the latter may initiate premature crystallization and trap impurities.[1] For a well-defined crystalline product, a method involves adding all the hydrochloric acid to the boiling solution and allowing it to cool slowly.[1]
-
Ensure Complete Precipitation: After precipitation, it is good practice to test for complete precipitation by adding a few drops of alkali to one portion of the filtrate and a little acid to another to see if more precipitate forms.[1]
-
Q4: I am performing a multi-component synthesis of an aminoalkyl naphthol (Betti reaction). How can I optimize the reaction conditions?
A4: The Betti reaction and related multicomponent syntheses are influenced by the choice of catalyst, solvent (or lack thereof), and reaction temperature.
-
Optimization Strategies:
-
Catalyst Screening: Various catalysts can be employed, including Lewis acids and Brønsted acids.[4] Green catalysts like tannic acid have also been used effectively.[3] Screening different catalysts and optimizing their loading is recommended.
-
Solvent-Free Conditions: Many modern protocols for aminoalkyl and amidoalkyl naphthol synthesis utilize solvent-free conditions, often with grinding (Grindstone Chemistry) or heating.[3][5] This can lead to shorter reaction times, higher yields, and easier work-up.[5]
-
Temperature: The reaction can often be promoted by an increase in temperature, which can be achieved through conventional heating (oil bath) or microwave irradiation.[3] The exothermic nature of some grinding reactions can also provide the necessary activation energy.[5]
-
Data on Optimized Reaction Conditions
The following tables summarize quantitative data from various studies on aminonaphthol synthesis, providing a starting point for reaction optimization.
Table 1: Optimization of Reactant Ratios and Catalyst Amount for Aminoalkyl and Amidoalkyl Naphthol Synthesis [3]
| Product | Reactants (Ratio) | Catalyst (Tannic Acid) | Yield |
| Aminoalkyl Naphthol (A) | 2-naphthol:vanillin:p-nitroaniline (1:1:1.3 mmol) | 0.02 mmol | >90% |
| Amidoalkyl Naphthol (B) | 2-naphthol:vanillin:benzamide (1:1:1.3 mmol) | 0.03 mmol | >92% |
Table 2: Comparison of Different Synthesis Methods for Aminoalkyl and Amidoalkyl Naphthols [3]
| Method | Product A Yield (%) | Product B Yield (%) |
| Oil Bath | 90.01 | 92.1 |
| Microwave Irradiation | 87 | 89 |
| Hot Plate with Magnetic Stirrer | - | - |
| Grindstone Chemistry | Applicable for A | - |
| Conventional Heating | - | - |
Experimental Protocols
Below are detailed methodologies for key experiments in aminonaphthol synthesis.
Protocol 1: Synthesis of 1-Amino-2-naphthol Hydrochloride via Reduction of an Azo Dye
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Diazotization of Sulfanilic Acid:
-
Dissolve 105 g of sulfanilic acid dihydrate and 26.5 g of anhydrous sodium carbonate in 500 cc of water by heating.
-
Cool the solution to 15°C and add a solution of 37 g of sodium nitrite in 100 cc of water.
-
Pour the resulting solution into a mixture of 106 cc of concentrated hydrochloric acid and 600 g of ice.
-
-
Coupling with β-Naphthol:
-
Prepare a solution of 72 g of β-naphthol and 40 g of sodium hydroxide in 1.5 l of water.
-
Cool this solution to 10°C and slowly add the diazonium salt solution with stirring.
-
Allow the mixture to stand for one hour to complete the formation of the azo dye (Orange II).
-
-
Reduction to 1-Amino-2-naphthol:
-
Heat the dye suspension to 85-90°C and add a solution of 125 g of sodium hydroxide in 250 cc of water.
-
Add 250 g of sodium hydrosulfite in small portions, maintaining the temperature.
-
Stir at 85-90°C for one hour.
-
Filter the hot mixture and cool the filtrate to 35-40°C.
-
-
Precipitation and Purification of the Hydrochloride Salt:
-
Filter the cooled solution into 1.2 l of concentrated hydrochloric acid. The aminonaphthol hydrochloride will precipitate.
-
Allow the mixture to stand for at least two hours with occasional agitation.
-
Collect the precipitate by filtration and wash successively with 20% hydrochloric acid and ether.
-
Dry the product in the air. For further purification, it can be recrystallized from hot water containing a small amount of stannous chloride and hydrochloric acid.[1]
-
Protocol 2: One-Pot, Three-Component Synthesis of 1-Aminoalkyl-2-naphthols using Grindstone Chemistry
This protocol is a general representation based on the principles of Grindstone Chemistry for Betti-type reactions.[5]
-
Reactant Preparation:
-
In a mortar, combine 2-naphthol (1 equivalent), an aromatic aldehyde (1 equivalent), and an aromatic amine (1 equivalent).
-
Add a catalytic amount of a suitable acid catalyst (e.g., methanesulfonic acid).
-
-
Grinding:
-
Grind the mixture vigorously with a pestle at ambient temperature. The reaction is often exothermic, indicated by a rise in temperature.
-
Continue grinding for the optimized reaction time (typically a few minutes) until the reaction is complete, which is often indicated by a change in color and consistency to a solid product.
-
-
Work-up and Purification:
-
The crude product can often be used directly or purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Visualizations
Diagram 1: General Workflow for Optimization of Aminonaphthol Synthesis
Caption: A flowchart illustrating the iterative process for optimizing the reaction conditions in aminonaphthol synthesis.
Diagram 2: Proposed Mechanism for the Betti Reaction
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. ijcmas.com [ijcmas.com]
Technical Support Center: Synthesis of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, also known as NOBIN.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the synthesis of this compound?
A1: The synthesis of this compound via oxidative cross-coupling of 2-naphthol and 2-naphthylamine is often accompanied by several side reactions. The most common side products are the homocoupled dimers of the starting materials: 1,1'-bi-2-naphthol (BINOL) and 1,1'-binaphthyl-2,2'-diamine (BINAM)[1]. Over-oxidation of the starting materials and the product can also lead to the formation of oligomeric or polymeric byproducts, which can complicate purification. Additionally, incomplete reactions can result in the presence of unreacted 2-naphthol and 2-naphthylamine in the crude product.
Q2: My reaction is yielding a mixture of the desired product (NOBIN), BINOL, and BINAM. How can I improve the selectivity for the cross-coupled product?
A2: Achieving high selectivity for the unsymmetrical cross-coupling product over the symmetrical homocoupled products is a common challenge. Several factors can be optimized to favor the formation of this compound:
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Catalyst and Oxidant System: The choice of the metal catalyst and oxidant is crucial. Copper(II) salts, such as CuCl₂, often in the presence of an amine ligand, and iron(III) salts like FeCl₃, are commonly used for oxidative coupling[2][3][4]. The ligand can influence the selectivity of the reaction. Experimenting with different ligands or metal-to-ligand ratios may improve the yield of the desired product.
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Reaction Conditions: Temperature and reaction time play a significant role. Running the reaction at lower temperatures may increase selectivity, although it might require longer reaction times. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to determine the optimal reaction time and avoid over-oxidation.
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Stoichiometry of Reactants: Varying the ratio of 2-naphthol to 2-naphthylamine can influence the product distribution. While a 1:1 ratio is a common starting point, a slight excess of one reactant may favor the cross-coupling reaction.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: The purification of this compound can be challenging due to the similar polarities of the product and the homocoupled side products (BINOL and BINAM). The following methods can be employed:
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Column Chromatography: This is the most common method for separating the product from the side products and unreacted starting materials.
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Stationary Phase: Silica gel is a standard choice. However, given the basic nature of the amino group in the product and BINAM, these compounds may interact strongly with acidic silica, leading to tailing and poor separation. In such cases, using a less acidic stationary phase like alumina or treating the silica gel with a small amount of a base like triethylamine (0.5-2% in the eluent) can significantly improve the separation.
-
Mobile Phase: A gradient elution with a solvent system like hexanes/ethyl acetate or dichloromethane/methanol is often effective.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining highly pure product. This is often a process of trial and error with different solvents and solvent mixtures.
Q4: I am observing a low overall yield. What are the potential causes and how can I troubleshoot this?
A4: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended:
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Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with TLC or HPLC. If the reaction has stalled, consider increasing the reaction time, temperature, or the amount of catalyst/oxidant.
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Purity of Starting Materials: Impurities in the 2-naphthol or 2-naphthylamine can interfere with the reaction or lead to the formation of undesired byproducts. Ensure the starting materials are of high purity.
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Atmosphere: Oxidative coupling reactions can be sensitive to the atmosphere. While air or oxygen is often the ultimate oxidant, running the reaction under a controlled atmosphere (e.g., air or oxygen balloon) may provide more reproducible results than an open-flask setup.
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Product Degradation: The product, this compound, may be susceptible to degradation under harsh reaction or work-up conditions. Avoid excessively high temperatures and prolonged exposure to strong acids or bases during the work-up.
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Loss during Work-up and Purification: Ensure efficient extraction of the product from the reaction mixture. Multiple extractions with an appropriate solvent are recommended. During purification, care should be taken to minimize product loss.
Quantitative Data Summary
The following table summarizes typical yields reported in the literature for the synthesis of this compound (NOBIN) and related homocoupled products.
| Product | Synthesis Method | Catalyst/Oxidant | Yield (%) | Reference |
| This compound (NOBIN) | Oxidative Cross-Coupling | CuCl₂-amine complex | up to 92% | [5] |
| This compound (NOBIN) | Conversion from BINAM | Benzoyl Peroxide | 70% | [1] |
| 1,1'-bi-2-naphthol (BINOL) | Oxidative Homocoupling | FeCl₃ | 91-95% | [2] |
Experimental Protocols
Representative Protocol for Copper-Catalyzed Oxidative Cross-Coupling:
This protocol is a representative example based on commonly used methods for the synthesis of this compound. Optimization of specific parameters may be required for your specific setup.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-naphthol (1.0 eq), 2-naphthylamine (1.0-1.5 eq), and a suitable solvent such as methanol.
-
In a separate vial, prepare the catalyst solution by dissolving CuCl₂ (0.1-0.2 eq) and an amine ligand (e.g., benzylamine or tert-butylamine, 0.2-0.4 eq) in the same solvent.
-
-
Reaction Execution:
-
Add the catalyst solution to the flask containing the naphthyl derivatives.
-
Stir the reaction mixture at room temperature, open to the air or under an oxygen atmosphere (e.g., via a balloon).
-
Monitor the reaction progress by TLC or HPLC until the starting materials are consumed or the product concentration is maximized (typically 24-48 hours).
-
-
Work-up:
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Once the reaction is complete, quench the reaction by adding an aqueous solution of a chelating agent like EDTA or a dilute acid (e.g., 1 M HCl) to remove the copper catalyst.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
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Purify the crude product by column chromatography on silica gel or alumina using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Alternatively, recrystallize the crude product from a suitable solvent to obtain the pure this compound.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol
Welcome to the technical support center for the purification of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol. This resource is designed to assist researchers, scientists, and drug development professionals in obtaining high-purity material by providing troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the purification of this compound, a member of the Betti base class of compounds.
Q1: What are the most common impurities in my crude this compound?
A1: Common impurities depend on the synthetic route, but for a typical Betti-type reaction, they may include:
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Unreacted Starting Materials: 2-Naphthol and the amine precursor to the 2-aminonaphthalen-1-yl group.
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Side-Products: Products from self-condensation of the aldehyde or ketone used in the reaction.
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Oxidation Products: Aminonaphthols can be susceptible to oxidation, leading to colored impurities.
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Isomers: Depending on the reaction conditions, positional isomers may be formed.
Q2: My purified product is discolored (e.g., yellow, brown, or pink). What could be the cause and how can I fix it?
A2: Discoloration often indicates the presence of oxidized impurities. Here are some troubleshooting steps:
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Use of Antioxidants: Consider adding a small amount of a reducing agent, like stannous chloride, during the final recrystallization step.
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Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.
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Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: I am having trouble getting my compound to crystallize. What should I do?
A3: If crystallization is not occurring, consider the following:
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Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
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Solvent System: The solvent may be too good, keeping your compound fully dissolved. Try adding a co-solvent in which your compound is less soluble (an anti-solvent) dropwise until turbidity persists.
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Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent and allow it to cool again.
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Cooling Rate: Allow the solution to cool slowly to room temperature and then in an ice bath or refrigerator. Rapid cooling can sometimes lead to oiling out.
Q4: My compound "oils out" instead of crystallizing. How can I resolve this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is supersaturated.
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Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow it to cool very slowly.
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Change Solvent: Use a lower-boiling point solvent or a different solvent system altogether.
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Lower the Concentration: The solution may be too concentrated. Add more solvent before cooling.
Q5: How can I separate enantiomers of my chiral this compound?
A5: Separation of enantiomers typically requires chiral chromatography. Supercritical fluid chromatography (SFC) with a chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak) has been shown to be effective for separating enantiomers of similar amino-naphthol analogues.[1][2] Mobile phase additives such as acids or bases may be required to improve peak shape and resolution.[1][2]
Purification Workflow
Caption: A general workflow for the purification of this compound.
Experimental Protocols
1. Recrystallization
This is often the most effective method for purifying solid organic compounds.
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Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. For aminonaphthols, ethyl acetate is a good starting point. A solvent pair, such as ethanol-water or ethyl acetate-hexane, can also be effective.
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Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen hot solvent to just dissolve the compound.
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Perform a hot filtration through a fluted filter paper to remove insoluble impurities and charcoal.
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Allow the filtrate to cool slowly to room temperature.
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Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals in a vacuum oven.
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2. Column Chromatography
This technique is useful when recrystallization is ineffective, particularly for separating compounds with similar polarities.
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Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is adjusted to achieve good separation. A good starting point for this compound is a petroleum ether:ethyl acetate mixture (e.g., 2:1 v/v).
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
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Load the sample onto the top of the silica gel column.
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Elute the column with the mobile phase, collecting fractions.
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Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
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Data Presentation
The following table provides a general guide for selecting a purification technique based on the nature of the impurities.
| Impurity Type | Recommended Primary Technique | Purity Target | Notes |
| Insoluble solids | Hot Filtration during Recrystallization | >95% | A simple and effective first step. |
| Highly colored impurities | Recrystallization with charcoal treatment | >98% | Use charcoal sparingly to avoid product loss. |
| Soluble impurities with different polarity | Column Chromatography | >99% | Gradient elution may be required for complex mixtures. |
| Isomeric impurities | Column Chromatography or Chiral HPLC/SFC | >99% (achiral), >99% ee (chiral) | May require optimization of stationary and mobile phases. |
Logical Troubleshooting Guide
Caption: A decision-making guide for troubleshooting common purification problems.
References
Improving the yield of the Betti reaction for aminonaphthol synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Betti reaction for aminonaphthol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of aminonaphthols via the Betti reaction.
Issue 1: Low or No Product Yield
Question: My Betti reaction is resulting in a very low yield or no desired aminonaphthol product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Betti reaction can stem from several factors, ranging from reactant quality to reaction conditions. Here is a step-by-step guide to diagnose and resolve the issue:
-
Reactant Quality and Stoichiometry:
-
Purity of Reactants: Impurities in reactants can interfere with the reaction, leading to lower yields.[1] Ensure the naphthol, aldehyde, and amine are of high purity. If necessary, purify the starting materials before use.
-
Aldehyde Quality: Aldehydes are prone to oxidation to carboxylic acids. Use freshly distilled or purified aldehydes.
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Stoichiometry: While the theoretical stoichiometry is 1:1:1, it is common to use a slight excess (1.1 to 1.2 equivalents) of the aldehyde and amine to drive the reaction to completion.[2]
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary depending on the specific substrates and solvent used. For solvent-free reactions, temperatures typically range from 60°C to 110°C.[2][3] If the yield is low at room temperature, consider heating the reaction mixture.
-
Reaction Time: The reaction time can range from a few minutes to several hours.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time and to avoid potential product decomposition from prolonged reaction times.[5]
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Solvent Choice: The Betti reaction can be performed under solvent-free conditions, which often leads to higher yields.[2] If a solvent is necessary, common choices include ethanol, methylene dichloride, and toluene.[2][6] The choice of solvent can significantly impact the reaction rate and yield.
-
-
Catalyst:
-
Use of a Catalyst: While the Betti reaction can proceed without a catalyst, the use of a catalyst can significantly improve the yield and reduce the reaction time.[7]
-
Catalyst Selection: A variety of catalysts have been shown to be effective, including Lewis acids (e.g., FeCl₃·6H₂O) and Brønsted acids (e.g., p-toluenesulfonic acid).[3][8] The choice of catalyst may need to be optimized for your specific substrates.
-
Issue 2: Presence of Impurities and Side Products
Question: My final product is impure, showing multiple spots on TLC. What are the common side products in a Betti reaction and how can I minimize them and purify my product?
Answer:
The formation of side products is a common issue that can complicate purification and reduce the overall yield.
-
Common Side Products:
-
Naphthoxazines: Betti bases can undergo further reaction, particularly with excess aldehyde, to form naphthoxazine derivatives.[8][9][10]
-
Bis-Betti Bases: In some cases, a bis-Betti base can be formed as a byproduct.[11]
-
Products from Self-Condensation of Aldehyde: Aldehydes can undergo self-condensation, especially under basic conditions.
-
-
Minimizing Side Product Formation:
-
Control Stoichiometry: Carefully controlling the stoichiometry of the reactants, particularly avoiding a large excess of the aldehyde, can help minimize the formation of naphthoxazines.
-
Optimize Reaction Time: As mentioned previously, monitoring the reaction by TLC can help you stop the reaction once the desired product is formed, preventing further conversion to side products.
-
-
Purification Techniques:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.[2]
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a common method for separating the desired aminonaphthol from impurities.[2]
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Aqueous Work-up: An aqueous work-up, potentially including washing with a saturated sodium bicarbonate solution and brine, can help remove acidic or water-soluble impurities before further purification.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Betti reaction?
A1: The Betti reaction is a three-component condensation reaction.[12] It is considered a special case of the Mannich reaction.[13] The mechanism generally involves the initial formation of an imine from the aldehyde and the amine. The naphthol then acts as a nucleophile and attacks the imine to form the final α-aminobenzylphenol product, known as a Betti base.[13]
Q2: Is a catalyst always necessary for the Betti reaction?
A2: No, a catalyst is not always necessary, and the reaction can proceed under catalyst-free conditions, especially at elevated temperatures.[4][7] However, using a catalyst can significantly increase the reaction rate and yield, allowing for milder reaction conditions.
Q3: What are the advantages of a solvent-free Betti reaction?
A3: Solvent-free, or "neat," conditions are often preferred for the Betti reaction due to several advantages, including environmental friendliness ("green chemistry"), potentially higher yields, shorter reaction times, and simpler work-up procedures.[2][3][14]
Q4: How can I monitor the progress of my Betti reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction.[12] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Q5: My final product yield is over 100%. What does this mean?
A5: A yield over 100% is not physically possible and indicates that your product is not pure.[15] The most common reasons for this are the presence of residual solvent or other impurities in your final, weighed product. Ensure your product is thoroughly dried before taking the final weight.
Quantitative Data Summary
The following table summarizes the reported yields of the Betti reaction under various experimental conditions to provide a comparative overview.
| Naphthol Derivative | Aldehyde | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Naphthol | Benzaldehyde | Pyrrolidine | FeCl₃·6H₂O (50 mol%) | Neat | 110 | 5-15 min | 60-100 | [3] |
| 2-Naphthol | 3-Fluorobenzaldehyde | Methyl carbamate | T3P® | Toluene | Reflux | 30 min | 91 | [16] |
| 2-Naphthol | Aromatic aldehydes | Secondary amines | Montmorillonite K30 | Neat | 60 | 3-7 h | 86-91 | [17] |
| 2-Naphthol | Aromatic aldehydes | Secondary amines | Triton X-100 (5 mol%) | Water | Room Temp. | 2-4.5 h | 80-94 | [4] |
| 2-Naphthol | Aromatic aldehydes | Aliphatic amines | Nanocrystalline MgO | Water | Room Temp. | 2-6 h | 78-92 | [4] |
| 6-Chloro-2-naphthol | Benzaldehyde | Aniline | None | Neat | 80 | 4 h | ~85-95 | [2] |
| 2-Naphthol | Benzaldehyde | (R)-(+)-1-phenylethylamine | None | Neat | 60 | 8 h | 93 | [12] |
Experimental Protocols
Protocol 1: General Solvent-Free Synthesis of Aminonaphthols [2]
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In a reaction vial, combine the naphthol (1.0 mmol), the aromatic aldehyde (1.1 mmol), and the amine (1.1 mmol).
-
If the reactants are solids, they can be ground together in a mortar and pestle to initiate the reaction.
-
Stir the mixture at a constant temperature, typically between 60°C and 80°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol to the solidified mixture and triturate to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
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If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.
-
Dry the purified product under vacuum.
Protocol 2: Catalytic Synthesis of Aminonaphthols in Solution [2]
-
In a round-bottom flask, dissolve the naphthol (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
-
Add the amine (1.1 mmol) to the solution.
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Add a catalytic amount of the chosen catalyst (e.g., 10 mol% of p-toluenesulfonic acid).
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Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
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If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Perform an aqueous work-up if necessary (e.g., wash with saturated NaHCO₃ solution and brine).
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General mechanism of the Betti reaction for aminonaphthol synthesis.
Caption: A troubleshooting workflow for improving the yield of the Betti reaction.
References
- 1. tutorchase.com [tutorchase.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Betti reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Common impurities in 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol and their removal
Technical Support Center: 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetically prepared this compound?
A1: this compound is typically synthesized via a Betti reaction, which is a variant of the Mannich reaction. The most common impurities are typically unreacted starting materials and potential side-products from the condensation reaction. These include:
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Unreacted 2-Naphthol: A primary starting material that may not have fully reacted.
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Unreacted Amine Precursor (e.g., 2-Naphthylamine): The amine component used to form the aminonaphthalenyl moiety.
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Unreacted Aldehyde (e.g., Formaldehyde or its equivalent): The aldehyde component in the three-component reaction.
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Side-Products: These can include self-condensation products of the starting materials or other unintended reaction pathway products. The exact nature of side-products can vary depending on the specific reaction conditions.
Q2: How can I effectively remove unreacted 2-naphthol from my product?
A2: Unreacted 2-naphthol can often be removed through recrystallization or column chromatography. Due to differences in polarity between 2-naphthol and the more polar product, this compound, these methods are generally effective. A carefully selected solvent system for recrystallization will dissolve the desired product at an elevated temperature while leaving the less soluble 2-naphthol behind, or vice-versa. For column chromatography, a mobile phase of appropriate polarity will allow for the separation of the two compounds.
Q3: What is a reliable method for removing residual aldehyde from the reaction mixture?
A3: A common and effective method for the removal of unreacted aldehydes is a liquid-liquid extraction using a saturated sodium bisulfite solution. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be separated from the organic layer containing your product. This is a mild and often highly efficient purification step.
Q4: What are the recommended analytical techniques to assess the purity of this compound?
A4: The purity of this compound is most commonly and accurately assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method with a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like trifluoroacetic acid) can effectively separate the main compound from its impurities. Other useful techniques for structural confirmation and impurity identification include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Ensure all starting materials are pure and dry.- Optimize reaction time and temperature.- Consider using a catalyst if not already employed. |
| Side reactions consuming starting materials. | - Adjust the stoichiometry of the reactants.- Modify the reaction temperature to favor the desired product formation. | |
| Product is an Oil and Does Not Solidify | Presence of significant impurities. | - Attempt to purify a small sample by column chromatography to isolate the pure product, which may then crystallize.- Try co-distillation with a non-polar solvent to remove volatile impurities. |
| Incorrect solvent for precipitation/recrystallization. | - Screen a variety of solvents and solvent mixtures for recrystallization. Start with common solvents like ethanol, ethyl acetate, or mixtures with hexanes. | |
| Multiple Spots on TLC After Reaction | Incomplete reaction or formation of multiple byproducts. | - Monitor the reaction over time with TLC to determine the optimal reaction time.- If byproducts are significant, purification by column chromatography is recommended. |
| Difficulty in Removing a Specific Impurity | Impurity has similar polarity to the product. | - For column chromatography, try a different solvent system or a different stationary phase.- Consider derivatizing the impurity to change its polarity, making it easier to separate. |
| Product Degradation During Purification | Compound is sensitive to heat, light, or air. | - Perform purification steps at lower temperatures.- Use amber glassware and conduct experiments under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol describes a general procedure for the purification of the title compound from a crude reaction mixture.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might start from 100% hexane and gradually increase to a 70:30 hexane:ethyl acetate mixture.
-
Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid). A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase starting composition.
Data Presentation
The following table presents representative data on the purification of this compound, demonstrating the effectiveness of the described purification methods.
| Sample | Purity by HPLC (%) | 2-Naphthol (%) | Other Impurities (%) |
| Crude Product | 85.2 | 8.5 | 6.3 |
| After Recrystallization | 95.8 | 1.1 | 3.1 |
| After Column Chromatography | >99.0 | <0.1 | <0.9 |
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Logical flowchart for troubleshooting low purity in the synthesis of this compound.
Technical Support Center: Overcoming Low Yields in Schiff Base Formation with Naphthol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Schiff bases from naphthol derivatives, with a focus on improving reaction yields.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to low yields in Schiff base formation with naphthol derivatives.
Q1: Why is my Schiff base reaction yield consistently low?
A1: Low yields in Schiff base formation are a common issue and can be attributed to several factors:
-
Reversible Reaction: The formation of a Schiff base is a reversible equilibrium reaction. The presence of water, a byproduct, can drive the reaction backward, leading to lower yields.[1]
-
Purity of Reactants: Impurities in the naphthol derivative or the amine can interfere with the reaction, leading to side products and reduced yields.
-
Steric Hindrance: Bulky groups on either the naphthol derivative or the amine can sterically hinder the approach of the reactants, slowing down the reaction rate and affecting the final yield.
-
Reaction Conditions: Suboptimal reaction temperature, time, solvent, or catalyst can all contribute to low conversion rates.[1]
-
Product Instability: Some Schiff bases can be unstable under the reaction or purification conditions, leading to decomposition and lower isolated yields.
Q2: I am observing the formation of byproducts. What could be the cause?
A2: The formation of byproducts is a frequent cause of low yields. A common side reaction, particularly when using acetylated naphthol derivatives like 1-acetyl-2-naphthol in ethanol with an acid catalyst, is deacetylation, resulting in the formation of 2-naphthol.[1] To avoid this, consider using a non-alcoholic solvent or a different catalyst.
Q3: How can I effectively remove water from the reaction mixture?
A3: Water removal is crucial for driving the equilibrium towards the product. Effective methods include:
-
Azeotropic Distillation: For solvents that form an azeotrope with water, such as toluene or benzene, a Dean-Stark apparatus can be used to continuously remove water as it is formed.[1]
-
Dehydrating Agents: The addition of a dehydrating agent, such as molecular sieves (3Å or 4Å), directly to the reaction mixture is effective, especially in solvents like ethanol or methanol.[1]
Q4: My reaction is very slow. How can I increase the reaction rate?
A4: Slow reaction rates can be addressed by:
-
Catalysis: The use of an acid catalyst, such as glacial acetic acid or p-toluenesulfonic acid (p-TsOH), can significantly accelerate the reaction. However, be mindful of potential side reactions.[1]
-
Increasing Temperature: Elevating the reaction temperature will generally increase the reaction rate.
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[2][3][4]
Q5: How do I choose the right solvent for my reaction?
A5: The choice of solvent can significantly impact the reaction outcome. Consider the following:
-
Solubility: Ensure that both the naphthol derivative and the amine are soluble in the chosen solvent at the reaction temperature.
-
Boiling Point: The boiling point of the solvent should be appropriate for the desired reaction temperature.
-
Azeotropic Properties: As mentioned, solvents like toluene are advantageous for water removal via azeotropic distillation.
-
Polarity: Polar solvents can sometimes accelerate the reaction, but this is not a universal rule and depends on the specific reactants.
Q6: What is the best way to purify my naphthol-derived Schiff base?
A6: Purification is essential for obtaining a high-purity product and accurate yield determination. Common methods include:
-
Recrystallization: This is the most common and effective method for purifying solid Schiff bases. The choice of solvent is critical and may require some experimentation. Ethanol is often a good starting point.
-
Washing: Before recrystallization, washing the crude product with a solvent in which the starting materials are soluble but the product is not can remove significant impurities.[1]
-
Column Chromatography: This technique can be used for purification, but care must be taken as some Schiff bases can be unstable on silica gel. Using neutral alumina or deactivating the silica gel with triethylamine can mitigate this issue.[1]
Data Presentation: Quantitative Analysis of Reaction Parameters
The following tables summarize the impact of various experimental parameters on the yield of Schiff base formation with naphthol derivatives.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation
| Naphthol Derivative | Amine | Method | Reaction Time | Yield (%) | Reference |
| Substituted Aldehydes | Aromatic Amines | Conventional | 1 - 2 hours | Lower | |
| Substituted Aldehydes | Aromatic Amines | Microwave | 2 - 3 minutes | Higher | |
| Various Heterocycles | Various Amines | Conventional | 2 - 15 hours | Lower | [2] |
| Various Heterocycles | Various Amines | Microwave | 2 - 8 minutes | Higher | [2] |
| 4,4'-sulfonyldianiline | Substituted Aldehydes | Conventional | - | Lower | [3] |
| 4,4'-sulfonyldianiline | Substituted Aldehydes | Microwave | - | Higher | [3] |
Table 2: Effect of Amine Structure on Schiff Base Yield with 2-hydroxy-1-naphthaldehyde
| Amine | Catalyst | Solvent | Yield (%) | Reference |
| o-phenylenediamine | - | Ethanol | 82 | [5] |
| 1,8-diaminonaphthalene | H₂SO₄ | Ethanol | 58 | |
| 4-aminobenzonitrile | - | (Mechanochemical) | >90 | [6] |
Table 3: Effect of Reaction Time and Temperature on Schiff Base Yield
| Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Benzaldehyde + n-butylamine | Methanol | 5 | - | 58 | [7] |
| Benzaldehyde + n-butylamine | Methanol | 45 | - | 84 | [7] |
| Amino-berberine + Benzaldehyde | Ethanol | 25 | 30 | Optimal | [8] |
Experimental Protocols
Protocol 1: Conventional Synthesis of Schiff Base from 2-hydroxy-1-naphthaldehyde
-
Materials:
-
2-hydroxy-1-naphthaldehyde (1.0 eq)
-
Primary amine (1.0 eq)
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalytic amount, optional)
-
-
Procedure:
-
Dissolve 2-hydroxy-1-naphthaldehyde in ethanol in a round-bottom flask.
-
Add the primary amine to the solution.
-
(Optional) Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Protocol 2: Microwave-Assisted Synthesis of Schiff Base from 2-hydroxy-1-naphthaldehyde
-
Materials:
-
2-hydroxy-1-naphthaldehyde (1.0 eq)
-
Primary amine (1.0 eq)
-
Ethanol or solvent-free
-
Glacial acetic acid (catalytic amount, optional)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine 2-hydroxy-1-naphthaldehyde and the primary amine.
-
(Optional) Add a few drops of glacial acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set power (e.g., 180-360 W) for a short duration (e.g., 2-10 minutes).
-
After irradiation, allow the vessel to cool to room temperature.
-
If a solvent was used, collect the precipitated product by filtration. If solvent-free, dissolve the crude product in a minimal amount of a suitable solvent and then precipitate.
-
Wash the product with a cold solvent.
-
Recrystallize to purify the final product.
-
Visualizations
Caption: General mechanism of Schiff base formation.
Caption: Experimental workflow for Schiff base synthesis.
Caption: Troubleshooting flowchart for low Schiff base yields.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. researchpublish.com [researchpublish.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Aminonaphthol Compounds
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of aminonaphthol compounds. A key focus is the critical role of solvent selection in achieving desired reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of aminonaphthol compounds, with a particular emphasis on solvent-related effects.
Question 1: My reaction yield is consistently low. What are the potential causes related to the solvent?
Answer:
Low yields in aminonaphthol synthesis can often be attributed to solvent choice. Here are several potential causes and solutions:
-
Poor Solubility of Reactants: If your starting materials (naphthol, aldehyde, and amine) are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.
-
Solution: Select a solvent that effectively dissolves all reactants. For the Betti reaction, common solvents include ethanol, methanol, and in some cases, water.[1][2] For less polar reactants, toluene may be an option. Solvent-free conditions can also be highly effective, often leading to higher yields by increasing the concentration of reactants.[3][4][5]
-
-
Solvent-Induced Side Reactions: The solvent can sometimes participate in or promote undesired side reactions. For instance, protic solvents might interact with reactive intermediates, leading to byproducts.
-
Inappropriate Reaction Temperature for the Solvent: The optimal reaction temperature is often dependent on the boiling point of the solvent.
-
Product Precipitation Issues: In some cases, the product may be sparingly soluble in the reaction solvent, leading to premature precipitation and incomplete reaction. Conversely, the product may be too soluble, making isolation difficult.
-
Solution: If premature precipitation is an issue, consider a solvent in which the product has higher solubility. For isolation challenges, a mixed-solvent system for recrystallization might be necessary to achieve good recovery and purity.[1]
-
Question 2: I am observing the formation of significant impurities in my final product. How can the solvent be a contributing factor?
Answer:
Solvent choice can directly impact the purity of your aminonaphthol product. Here’s how:
-
Promotion of Side Reactions: As mentioned, the solvent can promote the formation of byproducts. For example, in some cases, using an alcohol as a solvent could potentially lead to ether formation as a minor side reaction, depending on the reaction conditions.
-
Difficulties in Purification: If the product and byproducts have similar solubility profiles in the chosen solvent, their separation during workup and purification will be challenging.
-
Solution: Employ a different solvent for recrystallization to exploit solubility differences between your desired product and the impurities. A common technique is to dissolve the crude product in a good solvent and then add a poor solvent to induce crystallization of the pure compound. For example, an ethanol/water mixture is often used for recrystallization.[1]
-
Question 3: My reaction is very slow. Can the solvent be the reason?
Answer:
Yes, the solvent plays a crucial role in the reaction kinetics. A slow reaction rate can be due to:
-
Poor Solvation of Intermediates: The Betti reaction proceeds through charged intermediates. A solvent that can stabilize these intermediates will accelerate the reaction. Polar protic solvents are generally effective in this regard.
-
High Viscosity of the Reaction Mixture: In some solvent-free systems or with highly concentrated solutions, the viscosity can be high, hindering molecular motion and slowing down the reaction.
-
Solution: Gentle heating can reduce viscosity and increase the reaction rate. If using a solvent, ensure it is not too viscous at the reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for aminonaphthol synthesis?
A1: Commonly used solvents include ethanol, methanol, water, and acetonitrile.[1][2][5] Polyethylene glycol (PEG) has also been used as a green solvent alternative.[4] However, solvent-free (neat) conditions are increasingly popular due to their efficiency, reduced waste, and often higher yields.[3][4][5]
Q2: Is it possible to perform the synthesis of aminonaphthol compounds in water?
A2: Yes, the synthesis of certain aminonaphthol derivatives, particularly Betti bases, can be successfully carried out in water.[7] This approach is considered a green chemistry method and can lead to high yields without the need for a catalyst in some cases.
Q3: What are the advantages of using solvent-free conditions?
A3: Solvent-free synthesis, also known as neat reaction, offers several benefits:
-
Higher reaction rates due to increased concentration of reactants.
-
Improved yields in many cases.
-
Reduced environmental impact by eliminating solvent waste.
Q4: How do I choose the best solvent for my specific reaction?
A4: The choice of solvent depends on several factors:
-
Solubility of your specific reactants: Ensure all starting materials are soluble.
-
Reaction temperature requirements.
-
The nature of the intermediates and their stabilization.
-
Potential for side reactions.
-
Downstream processing and purification. It is often recommended to screen a few different solvents or solvent-free conditions to find the optimal system for your particular substrates.
Data Presentation
The following table summarizes the effect of different solvents on the yield and reaction time for the synthesis of aminonaphthol derivatives as reported in the literature.
| Solvent/Condition | Reactants | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Solvent-free | 2-naphthol, aldehyde, amine | L-proline | 70 | 2.5 - 4 h | 90 - 96 | [5] |
| Solvent-free | 2-naphthol, aldehyde, amine | BiCl₃ | 80 | 10 - 15 min | 85 - 93 | [5] |
| Solvent-free | 2-naphthol, aldehyde, amine | None | 60 | 8 - 36 h | - | [5] |
| Ethanol | 2-naphthol, aldehyde, 4-piperidinol | p-TSA | Reflux | 72 h | 6.5 - 85 | [5] |
| Water | 2-naphthol, aromatic aldehyde, amine | None | Room Temp | - | - | [7] |
| Ethanol | 2-naphthol, vanillin, 4-nitroaniline | Tannic acid | Reflux | - | - | [1] |
| PEG-400 | 2-naphthol, aldehyde, amide | p-TSA | - | 20 min - 4 h | 65 - 91 | [4] |
| Toluene | 2-naphthol, aldehyde, amide | Dipicolinic acid | Reflux | a few hours | up to 96 | [4] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of an Aminobenzylnaphthol (Betti Base)
This protocol is a general procedure adapted from literature for the one-pot, three-component synthesis of an aminobenzylnaphthol.
Materials:
-
2-Naphthol (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Round-bottom flask
-
Stir bar
-
Heating mantle or oil bath
Procedure:
-
In a clean, dry round-bottom flask, combine 2-naphthol, the aromatic aldehyde, and the amine.
-
Add a magnetic stir bar to the flask.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The resulting solid product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure aminobenzylnaphthol derivative.[6]
Protocol 2: Synthesis of an Aminoalkyl Naphthol in Ethanol
This protocol describes a typical synthesis using ethanol as a solvent.
Materials:
-
2-Naphthol
-
Aldehyde (e.g., vanillin)
-
Amine (e.g., 4-nitroaniline)
-
Catalyst (e.g., tannic acid)
-
Ethanol
-
Reflux condenser
-
Round-bottom flask
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 2-naphthol, the aldehyde, the amine, and the catalyst in the appropriate molar ratios.
-
Add ethanol to dissolve the reactants.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.
-
Collect the solid by filtration and wash with cold ethanol.
-
Purify the product by recrystallization, for example, from an ethanol/water mixture.[1]
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Decision process for solvent selection.
References
- 1. Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02813G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol
Introduction
1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol is a complex organic molecule for which validated analytical methods are not extensively documented in publicly available literature. However, based on its structural similarity to other aminonaphthol and naphthol compounds, established analytical techniques can be readily adapted for its quantification and validation. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), that are highly suitable for the analysis of this compound.
The performance data and experimental protocols detailed herein are based on validated methods for structurally related compounds, including 1-naphthol, 2-naphthol, and other aminonaphthol analogues. These serve as a strong baseline for the development and validation of analytical methods for this compound.
Structural Relationship of Target Compound and Analogs
Caption: Structural relationship of the target compound to its analogs.
Performance Comparison of Analytical Methods
The choice of an analytical method is contingent on factors such as required sensitivity, selectivity, and the sample matrix. Below is a summary of typical performance characteristics for HPLC and GC-MS methods based on the analysis of related naphthol and aminonaphthol compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L | 0.1 - 0.2 µg/L[1] |
| Limit of Quantitation (LOQ) | 0.2 - 1.0 µg/L | 0.2 - 0.5 µg/L[1] |
| Accuracy (% Recovery) | 80 - 110% | 90 - 115% |
| Precision (%RSD) | < 5% | < 15% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections provide representative protocols for both HPLC and GC-MS analysis that can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column thermostat.
-
UV-Vis or Fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol. From this, prepare a series of calibration standards by dilution with the mobile phase.
-
Sample Preparation: Dissolve the sample in a suitable solvent, filter, and dilute as necessary to fall within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV detection at a wavelength determined by spectral analysis of the compound, or fluorescence detection with optimized excitation and emission wavelengths.
-
-
Validation Parameters:
-
Linearity: Analyze calibration standards at a minimum of five concentration levels.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples.
-
Specificity: Evaluate the ability of the method to separate the analyte from potential impurities and degradation products.
-
LOD/LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity. A derivatization step is often necessary for polar compounds like aminonaphthols to increase their volatility.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for the analysis of derivatized polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Solvent (e.g., Acetonitrile, Toluene).
-
This compound reference standard.
Procedure:
-
Standard and Sample Preparation: Prepare stock and working standard solutions. Prepare the sample solution in a suitable solvent.
-
Derivatization: To an aliquot of the standard or sample solution, add the derivatizing agent. Heat the mixture (e.g., at 70°C for 1 hour) to ensure complete derivatization of the active hydrogen atoms in the amino and hydroxyl groups.[1]
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 300 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Validation Parameters: Follow a similar validation strategy as outlined for the HPLC method, adapting the procedures for a GC-MS workflow.
Workflow Diagrams
HPLC Analysis Workflow
Caption: General workflow for HPLC method development and validation.
GC-MS Analysis Workflow
Caption: General workflow for GC-MS method development and validation.
References
A Comparative Guide to DFT Calculations of Aminonaphthol Structures for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Density Functional Theory (DFT) calculations for different aminonaphthol structures and their derivatives. Understanding the electronic and structural properties of these molecules is crucial for their application in drug design and development. This document summarizes key quantitative data from computational studies, outlines the typical experimental and computational protocols, and presents visualizations to clarify these processes.
Comparison of Calculated Electronic Properties
The position of the amino and hydroxyl groups on the naphthalene scaffold significantly influences the electronic properties of aminonaphthol isomers. These properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment, are critical indicators of a molecule's reactivity, stability, and potential biological activity.
| Compound/Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Computational Method |
| 2-Aminophenol | -5.306 | -0.272 | 5.034 | Not Reported | B3LYP/6-31G |
| 3-Aminophenol | -5.442 | -0.272 | 5.170 | Not Reported | B3LYP/6-31G |
| 4-Aminophenol | -5.170 | -0.136 | 5.034 | Not Reported | B3LYP/6-31G* |
| 1,6-Diaminonaphthalene | -4.680 | -1.034 | 3.646 | 9.5 | B3LYP/6-31G(d,p) |
| 2,5-Diaminonaphthalene | -4.626 | -1.088 | 3.538 | Not Reported | B3LYP/6-31G(d,p) |
Data for aminophenol isomers adapted from a study on their stability and reactivity.[1] Data for di-aminonaphthalene isomers is from a theoretical study on their electronic properties.[2]
From the analogous aminophenol data, it is observed that the position of the amino group influences the HOMO energy, which is related to the molecule's ability to donate electrons.[1] The 4-aminophenol isomer has the highest HOMO energy, suggesting it is the most readily oxidized.[1] In the case of di-aminonaphthalene, the position of the amino groups significantly affects the dipole moment.[2] These trends are expected to be similar for aminonaphthol isomers, where the relative positions of the electron-donating amino and hydroxyl groups will dictate the molecule's overall electronic distribution and reactivity. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.[3]
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). This method has been widely adopted for its balance of accuracy and computational cost in studying organic molecules.[4]
Detailed Methodology
Geometry Optimization and Frequency Calculations: The first step in a typical DFT study is the geometry optimization of the molecule's structure. This is performed to find the lowest energy conformation. A commonly used functional for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with a basis set such as 6-31G(d) or 6-31G*.[4][5][6] Following optimization, vibrational frequency calculations are carried out at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[7]
Electronic Property Calculations: Once the geometry is optimized, single-point energy calculations are performed to determine various electronic properties. These include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular dipole moment.[2][8][9] These parameters are crucial for understanding the molecule's reactivity and intermolecular interactions.[10]
Software: All theoretical calculations are typically performed using quantum chemistry software packages such as Gaussian.[2]
Visualizing the DFT Workflow
The following diagram illustrates the logical workflow for a typical DFT computational analysis of aminonaphthol structures.
Caption: A logical workflow for the comparative DFT analysis of aminonaphthol isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Sciforum : Event management platform [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselectivity comparison of catalysts derived from 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol
An Objective Comparison of Catalysts Derived from 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol (NOBIN) for Enantioselective Synthesis
For researchers and professionals in drug development, the selection of an appropriate chiral catalyst is paramount for achieving high enantioselectivity in asymmetric synthesis. This compound, commonly known as NOBIN, has emerged as a privileged chiral scaffold for the development of highly effective catalysts. This guide provides a comparative analysis of the performance of various NOBIN-derived catalysts, with a focus on the asymmetric Hetero-Diels-Alder (HDA) reaction, supported by experimental data and detailed protocols.
Performance in Asymmetric Hetero-Diels-Alder Reactions
The Hetero-Diels-Alder reaction is a powerful tool for the synthesis of chiral dihydropyranones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. NOBIN-derived Schiff base ligands, in combination with titanium(IV), have demonstrated notable efficacy in catalyzing this transformation with high yields and good to excellent enantioselectivities. The following table summarizes the performance of selected NOBIN-derived catalysts in the HDA reaction between Danishefsky's diene and various aldehydes.
Table 1: Enantioselectivity of NOBIN-Derived Catalysts in the Hetero-Diels-Alder Reaction
| Catalyst/Ligand | Aldehyde Substrate | Additive | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S)-H₄-NOBIN-Salicylaldehyde Schiff Base-Ti(IV) | Benzaldehyde | 2-Naphthoic Acid | Toluene | -20 | 92 | 84.5 | [1] |
| (S)-H₄-NOBIN-Salicylaldehyde Schiff Base-Ti(IV) | p-Tolualdehyde | 2-Naphthoic Acid | Toluene | -20 | 95 | 82.3 | [1] |
| (S)-H₄-NOBIN-Salicylaldehyde Schiff Base-Ti(IV) | p-Anisaldehyde | 2-Naphthoic Acid | Toluene | -20 | 99 | 83.1 | [1] |
| (S)-H₄-NOBIN-Salicylaldehyde Schiff Base-Ti(IV) | p-Chlorobenzaldehyde | 2-Naphthoic Acid | Toluene | -20 | 90 | 81.7 | [1] |
| (S)-H₄-NOBIN-Salicylaldehyde Schiff Base-Ti(IV) | Cinnamaldehyde | 2-Naphthoic Acid | Toluene | -20 | 85 | 75.4 | [1] |
| (S)-NOBIN-Salicylaldehyde Schiff Base-Ti(V) | Benzaldehyde | Benzoic Acid (5 mol%) | Not Specified | Not Specified | Not Specified | 85 | [1][2] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for the synthesis of a representative NOBIN-derived catalyst and its application in the asymmetric Hetero-Diels-Alder reaction.
Synthesis of (S)-H₄-NOBIN-Salicylaldehyde Schiff Base Ligand
-
Partial Hydrogenation of (S)-NOBIN: (S)-2-amino-2′-hydroxy-1,1′-binaphthyl ((S)-NOBIN) is partially hydrogenated to yield (S)-H₄-NOBIN.
-
Schiff Base Condensation:
-
To a solution of (S)-H₄-NOBIN (1.0 mmol) in anhydrous ethanol (10 mL), add salicylaldehyde (1.1 mmol).
-
The mixture is refluxed for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the pure Schiff base ligand.
-
Asymmetric Hetero-Diels-Alder Reaction Protocol[1]
-
Catalyst Preparation:
-
To a solution of the (S)-H₄-NOBIN-salicylaldehyde Schiff base ligand (0.02 mmol) in dry toluene (1.0 mL) at room temperature, add Ti(OiPr)₄ (0.02 mmol).
-
The resulting solution is stirred for 30 minutes.
-
2-Naphthoic acid (0.02 mmol) is then added, and the mixture is stirred for another 30 minutes.
-
-
Reaction Execution:
-
The catalyst solution is cooled to -20 °C.
-
The aldehyde substrate (0.2 mmol) is added, followed by the dropwise addition of Danishefsky's diene (0.3 mmol).
-
The reaction is stirred at -20 °C and monitored by TLC until completion.
-
-
Work-up and Purification:
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the dihydropyranone product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
-
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
References
Structural Elucidation of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and other analytical techniques for the structural validation of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, a key chiral building block in asymmetric synthesis.
The definitive method for determining the solid-state structure of a crystalline compound is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.
X-ray Crystallography Data
The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the identifier 4031911.[1] The crystallographic data provides conclusive evidence for the connectivity and stereochemistry of the molecule.
| Parameter | Value |
| Chemical Formula | C₂₀H₁₅NO |
| Molecular Weight | 285.34 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.336(2) Å, b = 12.458(3) Å, c = 14.283(3) Å |
| Volume | 1484.5(6) ų |
| Z | 4 |
| Density (calculated) | 1.276 Mg/m³ |
Table 1: Key Crystallographic Data for this compound.
Experimental Protocol: X-ray Diffraction Analysis
A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature, typically 100 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The collected diffraction data are then processed to determine the unit cell parameters and the space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Alternative Structural Validation Methods
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are routinely employed to characterize this compound and to complement the crystallographic data. These methods are particularly useful for confirming the structure in solution and for routine quality control.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information about the chemical environment of hydrogen atoms. | Non-destructive, provides information about the solution-state structure, relatively quick to perform. | Does not provide direct information about bond lengths or angles; complex spectra can be difficult to interpret fully without 2D techniques. |
| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. | Complements ¹H NMR, provides information on the number and type of carbon environments. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern. | High sensitivity, provides accurate molecular weight, can be used to identify impurities. | Does not provide information about the 3D structure or stereochemistry. |
Table 2: Comparison of Alternative Structural Validation Methods.
Experimental Protocols: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. Depending on the ionization method used (e.g., Electrospray Ionization - ESI), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition. A known fragmentation pattern for 1-Amino-2-naphthol shows major peaks at m/z 159 (molecular ion), 130, and 103.[2]
Synthesis and Crystallization Workflow
The synthesis of chiral 1,2-amino alcohols like this compound often involves asymmetric synthesis methodologies. A general approach involves the resolution of racemic 1,1'-bi-2-naphthol (BINOL) to obtain the desired enantiomer, followed by functional group manipulations to introduce the amino group.[3] Crystallization is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.
Caption: Workflow for the synthesis and structural validation of this compound.
Conclusion
References
A Comparative Benchmarking of Synthetic Routes to 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol (NOBIN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthetic methodologies for obtaining 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, a crucial chiral ligand and building block in pharmaceutical development. The following analysis benchmarks the Betti-type reaction, Buchwald-Hartwig amination, and a multi-step approach involving reductive amination, focusing on key performance indicators such as reaction yield, complexity, and conditions.
Data Summary: A Head-to-Head Comparison
The selection of an optimal synthetic route is contingent on factors such as desired yield, scalability, and available resources. The following table summarizes the key quantitative metrics for the discussed methodologies.
| Method | Key Reactants | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Betti-Type Reaction | 2-Naphthol, 2-Naphthaldehyde, Amine | Good to Excellent (80-95% for analogs)[1] | 2 - 24 hours[2][3] | One-pot synthesis, operational simplicity, mild conditions.[1][4] | May require catalyst, potential for side products. |
| Buchwald-Hartwig Amination | 1-Bromo-2-naphthalenol, 1-Amino-2-naphthalene | Good to High | 12 - 24 hours[5] | High functional group tolerance, broad substrate scope.[5] | Requires expensive palladium catalyst and ligands, inert atmosphere. |
| Multi-step Synthesis (via Reductive Amination) | 2-Naphthol | Moderate (overall) | Multiple days | Allows for stereocontrol, well-established reactions. | Multi-step process, lower overall yield, requires isolation of intermediates. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures for the synthesis of analogous compounds and can be adapted for the specific synthesis of this compound.
Betti-Type Reaction Protocol
This one-pot, three-component reaction offers a straightforward approach to the synthesis of 1-aminoalkyl-2-naphthols.[4][6]
Materials:
-
2-Naphthol
-
2-Naphthaldehyde
-
Amine (e.g., ammonia, primary or secondary amine)
-
Solvent (e.g., ethanol, methanol, or solvent-free)
-
Catalyst (optional, e.g., acid or base)
Procedure:
-
In a round-bottom flask, dissolve 2-naphthol (1.0 eq.) and 2-naphthaldehyde (1.0 eq.) in the chosen solvent.
-
Add the amine (1.1 eq.) to the mixture.
-
If using a catalyst, add it at this stage.
-
Stir the reaction mixture at room temperature or with gentle heating for the required duration (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.
Buchwald-Hartwig Amination Protocol
This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds.[5]
Materials:
-
1-Bromo-2-naphthalenol
-
1-Amino-2-naphthalene
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Phosphine ligand (e.g., XantPhos)
-
Base (e.g., Cs2CO3 or NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-naphthalenol (1.0 mmol), 1-amino-2-naphthalene (1.2 mmol), the base (1.4 mmol), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Add the anhydrous solvent (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Multi-step Synthesis via Reductive Amination
This classical approach involves the formation of an imine followed by its reduction.
Materials:
-
1-Hydroxy-2-naphthaldehyde
-
1-Amino-2-naphthalene
-
Reducing agent (e.g., NaBH4, NaBH3CN)
-
Solvent (e.g., methanol, ethanol)
Procedure:
-
Imine Formation: Dissolve 1-hydroxy-2-naphthaldehyde (1.0 eq.) and 1-amino-2-naphthalene (1.0 eq.) in a suitable solvent like methanol. Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship of Method Selection
The choice of synthetic method is often a trade-off between efficiency, cost, and the specific requirements of the research or development goal.
References
- 1. ijcmas.com [ijcmas.com]
- 2. researchgate.net [researchgate.net]
- 3. html.rhhz.net [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, ensuring compliance with safety regulations and minimizing environmental impact.
1. Hazard Identification and Assessment
-
Serious Eye Damage: Can cause severe irritation and damage to the eyes upon contact.[1][2]
-
Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects.[1]
| Hazard Category | GHS Classification | Description |
| Eye Damage/Irritation | Category 1 | Causes serious eye damage[1][2] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Very toxic to aquatic life[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | Very toxic to aquatic life with long lasting effects[1] |
2. Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and eye contact.[3][4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]
3. Segregation and Waste Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Waste Stream: this compound should be disposed of as hazardous chemical waste.[5][6][7] Do not mix it with non-hazardous waste.
-
Incompatible Materials: Segregate from strong oxidizing agents.
-
Solid vs. Liquid Waste: Do not mix solid and liquid waste forms of this chemical in the same container.[8]
4. Waste Container Requirements
The choice and handling of waste containers are critical for safe storage and disposal.
-
Container Type: Use a designated, leak-proof, and chemically compatible container with a secure screw-on cap.[7][8][9] Glass or plastic containers appropriate for organic solids should be used.
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., eye damage, environmental hazard).[5][6]
-
Container Filling: Do not overfill containers; leave at least 10-20% of headspace to allow for expansion.[5][9]
-
Container Condition: Ensure the exterior of the container is clean and free of contamination.[5]
5. Step-by-Step Disposal Protocol
Follow these steps for the safe disposal of this compound:
-
Preparation: Ensure you are wearing the required PPE.
-
Waste Transfer: Carefully transfer the waste chemical into the designated hazardous waste container. Avoid generating dust if it is in solid form.
-
Container Sealing: Securely close the container lid.
-
Labeling: Affix a completed hazardous waste tag to the container, including the chemical name, quantity, and date of accumulation.[6]
-
Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
Experimental Protocol: Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste.[7]
-
Final Disposal: After triple rinsing, the defaced or removed-label container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. (R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol | C20H15NO | CID 3617797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol is classified as a hazardous substance. It is known to cause serious eye damage and is very toxic to aquatic life with long-lasting effects[1]. Therefore, all handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or vapors.
Personal Protective Equipment (PPE):
Appropriate personal protective equipment must be worn at all times when handling this chemical. The following table summarizes the required PPE, based on recommendations for similar aminonaphthol compounds.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary. | To prevent eye contact, which can cause serious eye damage[1][2]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Fire/flame resistant and impervious lab coat. | To avoid skin contact, as related compounds can be toxic upon contact and cause skin irritation[2]. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. | To prevent inhalation of dust or vapors, which may cause respiratory irritation[2]. |
First-Aid Measures:
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing[3]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids[4]. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention[3]. |
Operational and Disposal Plans
Handling and Storage:
-
Work under a chemical fume hood to minimize inhalation exposure.
-
Avoid dust formation[5].
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and face thoroughly after handling.
-
Store in a tightly closed, dry, and well-ventilated place[4]. The container should be kept away from incompatible materials such as strong oxidizing agents[6]. The substance may also be light and air-sensitive, so storage under an inert gas may be required.
Spill Management:
In case of a spill, evacuate the area and ensure adequate ventilation. Avoid generating and inhaling dust. Do not let the product enter drains. Cover drains and collect the spilled material. For personal protection, refer to the PPE section above. Report the spill to the appropriate safety personnel[3].
Disposal Protocol:
The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with local, regional, and national regulations.
| Step | Procedure |
| 1. Waste Segregation | Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container[6]. Do not mix with other waste streams[6]. |
| 2. Container Management | Use a compatible container, such as a high-density polyethylene (HDPE) container, that is in good condition with a secure, leak-proof lid[6]. |
| 3. Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and include the appropriate GHS hazard pictograms (e.g., "Corrosion," "Environment")[1]. |
| 4. Storage of Waste | Store the sealed waste container in a designated, secure area away from incompatible materials[6]. |
| 5. Professional Disposal | Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal[3]. Never dispose of this chemical down the drain or in regular solid waste[6]. |
| 6. Decontamination | Thoroughly decontaminate any reusable labware that has come into contact with the compound by washing with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water. Collect the initial solvent rinse as hazardous waste[6]. |
Workflow for Handling and Disposal
The following diagram outlines the procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
